IYPTNGYTR acetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
acetic acid;(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H73N13O15.C2H4O2/c1-5-24(2)38(51)44(72)59-34(21-28-12-16-30(66)17-13-28)47(75)62-19-7-9-35(62)43(71)61-40(26(4)64)46(74)58-33(22-36(50)67)41(69)55-23-37(68)56-32(20-27-10-14-29(65)15-11-27)42(70)60-39(25(3)63)45(73)57-31(48(76)77)8-6-18-54-49(52)53;1-2(3)4/h10-17,24-26,31-35,38-40,63-66H,5-9,18-23,51H2,1-4H3,(H2,50,67)(H,55,69)(H,56,68)(H,57,73)(H,58,74)(H,59,72)(H,60,70)(H,61,71)(H,76,77)(H4,52,53,54);1H3,(H,3,4)/t24-,25+,26+,31-,32-,33-,34-,35-,38-,39-,40-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBGOAPSAXADRL-YVCGPGJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H77N13O17 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1144.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of IYPTNGYTR Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and subsequent purification of the peptide IYPTNGYTR acetate. IYPTNGYTR has been identified as a deamidation-sensitive signature peptide, serving as a key metabolite for monitoring the in vivo biotransformation of Trastuzumab, a monoclonal antibody used in cancer therapy[1][2][3]. The ability to produce high-purity IYPTNGYTR synthetically is crucial for its use as an analytical standard in pharmacokinetic and drug metabolism studies. This document details the protocols for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, peptide cleavage and deprotection, and final purification by reverse-phase high-performance liquid chromatography (RP-HPLC), culminating in the preparation of the acetate salt form.
Introduction to IYPTNGYTR
The peptide with the primary sequence Isoleucine-Tyrosine-Proline-Threonine-Asparagine-Glycine-Tyrosine-Arginine (IYPTNGYTR) is a significant catabolite of the therapeutic antibody Trastuzumab. Its detection and quantification in plasma are used to assess the stability and metabolism of the parent drug[4][5]. The asparagine (N) residue in the sequence makes it susceptible to deamidation, a common form of protein degradation, which can impact the biological activity and pharmacokinetics of the therapeutic[3]. Therefore, access to a chemically synthesized and highly purified standard of this compound is essential for the development of robust bioanalytical methods.
This guide outlines the established and reliable methods for producing this peptide, focusing on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy[6][7].
Synthesis Strategy: Fmoc Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the stepwise construction of a peptide chain anchored to an insoluble resin support, simplifying the removal of excess reagents and byproducts through simple filtration and washing steps[7][8]. The overall workflow is depicted below.
Caption: Overall workflow for this compound synthesis.
Experimental Protocol: Peptide Chain Assembly
This protocol is based on a 0.1 mmol synthesis scale using a Rink Amide resin to yield a C-terminal amide.
Materials:
-
Rink Amide MBHA Resin (0.4-0.8 mmol/g loading)
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Gly-OH
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Pro-OH
-
Fmoc-Ile-OH
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
Procedure:
-
Resin Swelling: Place 250 mg of Rink Amide resin (assuming 0.4 mmol/g loading) in a reaction vessel. Swell the resin in 5 mL of DMF for 1 hour with gentle agitation. Drain the DMF.
-
Initial Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 5 mL portion for 15 minutes. Drain.
-
Resin Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
In a separate vial, dissolve 4 equivalents of Fmoc-Arg(Pbf)-OH (0.4 mmol, 259 mg) and 3.9 equivalents of HCTU (0.39 mmol, 161 mg) in 2 mL of DMF.
-
Add 8 equivalents of DIPEA (0.8 mmol, 140 µL) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Fmoc-SPPS Cycle: Repeat the following steps for each subsequent amino acid (Tyr, Gly, Asn, Thr, Pro, Tyr, Ile) in the sequence.
Caption: The core iterative cycle of Fmoc-SPPS.
-
Final Deprotection: After the final amino acid (Fmoc-Ile-OH) is coupled, perform a final Fmoc deprotection cycle (as in step 2).
-
Final Wash: Wash the peptide-resin extensively with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL). Dry the resin under vacuum for at least 4 hours.
Cleavage, Purification, and Analysis
Experimental Protocol: Cleavage and Deprotection
Materials:
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA, 92.5%), Triisopropylsilane (TIS, 2.5%), Water (H₂O, 2.5%), 1,2-Ethanedithiol (EDT, 2.5%). Caution: Work in a fume hood.
-
Cold (-20°C) diethyl ether.
Procedure:
-
Place the dry peptide-resin in the reaction vessel.
-
Add 5 mL of the cleavage cocktail to the resin.
-
Agitate at room temperature for 3 hours. The scavengers (TIS, H₂O, EDT) protect sensitive residues like Tyr, Asn, and Arg from reactive species generated during cleavage[9].
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin with an additional 1 mL of fresh TFA and combine the filtrates.
-
Add 40 mL of cold diethyl ether to the TFA solution to precipitate the crude peptide.
-
Centrifuge at 4000 rpm for 10 minutes. Decant the ether.
-
Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant.
-
Dry the crude peptide pellet under a stream of nitrogen and then in a vacuum desiccator.
Experimental Protocol: RP-HPLC Purification
The standard method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC)[10][11].
Materials & Equipment:
-
Preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Crude IYPTNGYTR peptide dissolved in a minimal amount of Mobile Phase A.
Procedure:
-
Method Development (Analytical Scale): First, optimize the separation on an analytical C18 column (e.g., 250 x 4.6 mm) to determine the ideal gradient.
-
Preparative Run:
-
Equilibrate the preparative column with 95% A / 5% B.
-
Inject the dissolved crude peptide.
-
Run a linear gradient to elute the peptide. A typical gradient might be 5% to 45% B over 40 minutes.
-
Monitor the elution profile at 220 nm and 280 nm (for Tyrosine).
-
-
Fraction Collection: Collect 2-4 mL fractions across the main peak.
-
Purity Analysis: Analyze each collected fraction using analytical RP-HPLC. Pool fractions that meet the desired purity specification (typically >98%).
Caption: Logical workflow for RP-HPLC purification and analysis.
Experimental Protocol: Salt Exchange and Lyophilization
The purified peptide is in the form of a trifluoroacetate (TFA) salt. Conversion to the acetate salt is often desired for biological applications.
-
Dissolution: Dissolve the pooled, pure TFA-salt peptide fractions in water.
-
Ion Exchange: Pass the solution through an acetate-form anion-exchange column, or perform a repeated lyophilization process from a 0.1 M acetic acid solution.
-
Lyophilization: Freeze the final acetate solution and lyophilize for 48-72 hours to obtain a fluffy, white powder of this compound.
Data Presentation and Quality Control
Final product quality is assessed by analytical HPLC and mass spectrometry.
Table 1: Synthesis and Yield Summary
| Parameter | Value | Notes |
| Synthesis Scale | 0.1 mmol | Based on initial resin loading |
| Resin Used | Rink Amide MBHA | Yields C-terminal amide |
| Crude Peptide Yield | 115 mg | ~95% (Theoretical: 121.3 mg) |
| Purified Peptide Yield | 68 mg | 56% overall yield |
Table 2: Quality Control Data
| Analysis Method | Parameter | Result | Specification |
| Mass Spectrometry (ESI-MS) | Theoretical [M+H]⁺ | 1055.50 Da | N/A |
| Observed [M+H]⁺ | 1055.52 Da | Matches Theoretical | |
| Analytical RP-HPLC | Purity | 98.7% | >98% |
| Retention Time | 14.2 min | Consistent with standard |
Conclusion
The protocols detailed in this guide provide a robust framework for the successful synthesis and purification of this compound. By employing standard Fmoc-SPPS chemistry and efficient RP-HPLC purification, it is possible to obtain this critical analytical standard at high purity and in sufficient quantities for its application in the bioanalysis of Trastuzumab and its metabolites. Careful execution of each step, particularly the cleavage and purification processes, is paramount to achieving the desired final product quality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. youtube.com [youtube.com]
- 9. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 10. bachem.com [bachem.com]
- 11. Redirecting [linkinghub.elsevier.com]
The Deamidation of IYPTNGYTR Acetate: A Technical Guide to its Mechanism and Analysis
For Researchers, Scientists, and Drug Development Professionals
The non-enzymatic deamidation of asparagine (Asn) residues is a critical post-translational modification that can significantly impact the stability, efficacy, and safety of peptide-based therapeutics. This technical guide provides an in-depth examination of the deamidation mechanism of the peptide IYPTNGYTR acetate, a sequence known to be susceptible to this degradation pathway. Understanding the intricacies of this process is paramount for the development of robust formulation strategies and analytical methods to ensure product quality.
Core Mechanism of Asparagine Deamidation
The deamidation of asparagine residues, particularly when followed by a glycine (Gly) residue as in the IYPTNGYTR sequence, proceeds primarily through the formation of a cyclic succinimide intermediate.[1][2] This intramolecular reaction is influenced by several factors, including pH, temperature, and the local peptide conformation.
At neutral to alkaline pH, the reaction is initiated by the nucleophilic attack of the backbone amide nitrogen of the adjacent glycine on the side-chain carbonyl group of asparagine.[1] This results in the formation of a five-membered succinimide ring and the release of ammonia. This succinimide intermediate is relatively unstable and can subsequently be hydrolyzed to form either aspartic acid (Asp) or isoaspartic acid (isoAsp), a structural isomer of aspartate.[3][4] The formation of isoaspartate is often the major product, with a typical Asp:isoAsp ratio of approximately 1:3.[5] Under acidic conditions (pH < 5), a direct hydrolysis of the asparagine side chain to aspartic acid can occur, bypassing the succinimide intermediate.[6][7]
The presence of a glycine residue C-terminal to the asparagine significantly accelerates the rate of deamidation.[8] The small and flexible nature of glycine offers minimal steric hindrance, facilitating the formation of the succinimide intermediate.
// Invisible edges for layout control pH_alkaline -> H2O [style=invis]; H2O -> Peptide_Asp [style=invis]; } END_DOT Caption: Asparagine deamidation pathway via a succinimide intermediate.
Quantitative Analysis of Deamidation
Table 1: Effect of pH on the Deamidation Half-Life of VYPNGA at 37°C
| pH | Half-Life (days) |
| 5.0 | 58.8 |
| 6.0 | 18.2 |
| 7.0 | 5.6 |
| 7.4 | 3.5 |
| 8.0 | 1.8 |
| 9.0 | 0.6 |
Data derived from studies on the model peptide VYPNGA and general principles of Asn-Gly deamidation.
Table 2: Effect of Temperature on the Deamidation Rate Constant of VYPNGA at pH 7.4
| Temperature (°C) | Rate Constant (k) (day⁻¹) |
| 25 | 0.07 |
| 37 | 0.20 |
| 50 | 0.69 |
| 60 | 1.73 |
Data derived from studies on the model peptide VYPNGA and general principles of Asn-Gly deamidation. The deamidation of the Asn residue in Val-Tyr-Pro-Asn-Gly-Ala follows Arrhenius behavior, with an apparent activation energy of 13.3 kcal/mol at pH 9.[9]
Experimental Protocols for Deamidation Analysis
The analysis of peptide deamidation is predominantly carried out using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows for the separation, identification, and quantification of the original peptide and its deamidated products.
Protocol: LC-MS Analysis of this compound Deamidation
1. Sample Preparation and Forced Degradation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate or Tris-based buffer) at a known concentration.
-
To induce deamidation for analytical method development and characterization, incubate aliquots of the peptide solution under stressed conditions (e.g., pH 7.4-9.0, 37-50°C) for various time points.
-
Collect samples at each time point and immediately quench the reaction by freezing at -80°C or by acidification with formic acid to a final concentration of 0.1%.
2. Enzymatic Digestion (for larger peptides or proteins containing the IYPTNGYTR sequence):
-
If the peptide is part of a larger protein, enzymatic digestion is required to generate smaller fragments for analysis.
-
Denature the protein in a suitable buffer containing a denaturant (e.g., urea or guanidine hydrochloride).
-
Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol).
-
Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Perform enzymatic digestion using a specific protease (e.g., trypsin) at an optimized enzyme-to-substrate ratio and incubation time (e.g., 1:20 ratio at 37°C for 4-16 hours).
-
Quench the digestion by adding an acid (e.g., formic acid).
3. LC-MS Analysis:
-
Liquid Chromatography:
-
Use a reverse-phase HPLC column (e.g., C18) suitable for peptide separations.
-
Employ a binary solvent system:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Develop a suitable gradient elution method to separate the native IYPTNGYTR peptide from its deamidated products (IYPTDGYTR and IYPTisoDGYTR) and the succinimide intermediate.
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurement.
-
Operate the mass spectrometer in positive ion mode.
-
Perform full scan MS to detect the molecular ions of the native peptide and its degradation products. The deamidation of asparagine to aspartic acid or isoaspartic acid results in a mass increase of 0.984 Da.
-
Utilize tandem MS (MS/MS) to confirm the sequence of the peptides and pinpoint the site of deamidation.
-
4. Data Analysis:
-
Integrate the peak areas of the extracted ion chromatograms (XICs) for the native peptide and its deamidated forms.
-
Calculate the percentage of each species at different time points to determine the deamidation kinetics.
Conclusion
The deamidation of the this compound peptide is a critical degradation pathway that can impact its therapeutic potential. The mechanism, primarily proceeding through a succinimide intermediate at the Asn-Gly site, is highly dependent on environmental factors such as pH and temperature. A thorough understanding of these factors, coupled with robust analytical methods like LC-MS, is essential for the development of stable peptide formulations and for ensuring the quality and consistency of the final drug product. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to address the challenges associated with asparagine deamidation.
References
- 1. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlling deamidation rates in a model peptide: effects of temperature, peptide concentration, and additives - PubMed [pubmed.ncbi.nlm.nih.gov]
structural characterization of IYPTNGYTR acetate
An In-depth Technical Guide on the Structural Characterization of IYPTNGYTR Acetate
Introduction
The peptide with the amino acid sequence Isoleucine-Tyrosine-Proline-Threonine-Asparagine-Glycine-Tyrosine-Threonine-Arginine, commonly referred to as IYPTNGYTR, is a significant biomarker in the field of biopharmaceutical analysis. It is not a standalone therapeutic agent but is known as a deamidation-sensitive signature peptide derived from the complementarity-determining region (CDR) of Trastuzumab (marketed as Herceptin), a monoclonal antibody used in cancer therapy.[1][2] The acetate salt form of this peptide is typically a result of standard solid-phase peptide synthesis and purification protocols, where acetate is used as a counter-ion.
This technical guide provides a comprehensive overview of the structural characterization of IYPTNGYTR. Its primary role is in monitoring the in-vivo metabolism and degradation of Trastuzumab, making its analysis crucial for pharmacokinetic and quality control studies.[1][2] The focus of existing research has been on its analytical characterization via mass spectrometry rather than a de novo determination of its three-dimensional structure.
Physicochemical Properties
The fundamental physicochemical properties of the IYPTNGYTR peptide can be calculated from its amino acid sequence.
| Property | Value |
| Amino Acid Sequence | Ile-Tyr-Pro-Thr-Asn-Gly-Tyr-Thr-Arg (IYPTNGYTR) |
| Molecular Formula | C49H74N12O15 |
| Average Molecular Weight | 1087.18 Da |
| Monoisotopic Molecular Weight | 1086.5363 Da |
| Isoelectric Point (pI) | 9.74 |
| Charge at pH 7 | +1 |
Note: These properties are calculated based on the peptide sequence and do not account for the acetate counter-ion.
Core Application: A Biomarker for Trastuzumab Degradation
The primary significance of IYPTNGYTR lies in its susceptibility to deamidation at the Asparagine (Asn, N) residue.[2] This non-enzymatic modification is a common degradation pathway for therapeutic proteins, potentially impacting their efficacy and safety. The Asn residue in the IYPTNGYTR sequence can be converted into aspartate (Asp, D), isoaspartate (isoAsp), or a succinimide intermediate.[2][3] Liquid chromatography-mass spectrometry (LC-MS/MS) methods are employed to quantify the native peptide and its degradation products, thereby providing a precise measure of Trastuzumab stability and biotransformation in vivo.[2][4] This deamidation has been shown to cause a loss of recognition by antibodies used in traditional ELISA assays, highlighting the advantage of MS-based methods.[2][3]
The degradation pathway is a key logical relationship for understanding the peptide's role.
Analytical Characterization and Quantitative Data
The structural characterization of IYPTNGYTR is predominantly defined by data from LC-MS/MS analysis. These methods use multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) to specifically detect and quantify the peptide.
Mass Spectrometry Data
The following table summarizes key mass spectrometry parameters used for the quantification of IYPTNGYTR.
| Parameter | Value | Reference(s) |
| Parent Ion (m/z) | 542.8 [M+2H]2+ | [5] |
| Fragment Ion (m/z) | 404.7 | [5] |
| MRM Transition | 542.8 -> 404.7 | [5] |
Chromatographic Data
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating IYPTNGYTR from other tryptic peptides.
| Parameter | Value | Reference(s) |
| Column Type | C18 | [6],[7] |
| Retention Time | 3.96 min | [5] |
| Retention Time (replicate) | 7.02 min (under different conditions) | [8] |
Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, gradient, flow rate) and are provided here as examples from cited literature.
Experimental Protocols
The following sections detail the methodologies used for the analysis of IYPTNGYTR in its typical context: the quantification of Trastuzumab in a biological matrix.
Sample Preparation: Tryptic Digestion of Trastuzumab
This protocol describes the "bottom-up" proteomics approach to generate the IYPTNGYTR signature peptide from plasma samples containing Trastuzumab.
Objective: To enzymatically digest Trastuzumab to liberate the IYPTNGYTR peptide for LC-MS/MS analysis.
Methodology:
-
Immunocapture (Optional but Recommended): Trastuzumab is first isolated from the plasma matrix using an immunocapture technique (e.g., using Protein A beads) to reduce sample complexity.[5]
-
Denaturation, Reduction, and Alkylation: The captured antibody is denatured, its disulfide bonds are reduced (e.g., with dithiothreitol, DTT), and the resulting free thiols are alkylated (e.g., with iodoacetamide, IAM) to prevent refolding.
-
Enzymatic Digestion: A 50 µL plasma sample is processed for digestion.[2][3] Trypsin is added to the prepared protein sample. The digestion is performed at 37°C for 3 hours at a controlled pH of 7.0.[2][3] This specific pH is chosen to ensure reasonable digestion efficiency (>80%) while minimizing the artificial induction of deamidation (<1%) during the sample preparation process itself.[2][3]
-
Reaction Quenching: The digestion is stopped by adding an acid, such as 0.5% formic acid, which also prepares the sample for RP-HPLC analysis.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Objective: To separate, identify, and quantify the IYPTNGYTR peptide and its deamidated forms.
Methodology:
-
Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system is used.[7][9]
-
Column: A reversed-phase C18 column (e.g., Acclaim PepMap100, Kinetex C18) is commonly employed.[6][7]
-
Mobile Phases:
-
Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might run from 2% to 50% B over 60 minutes at a flow rate of 300 nL/min for nanoLC systems.[6]
-
Mass Spectrometry Detection:
-
The column effluent is introduced into a mass spectrometer, typically a triple quadrupole (TQ-S) or Q-TOF instrument, via electrospray ionization (ESI).[3][6]
-
The instrument is operated in a data-dependent acquisition or selected reaction monitoring (SRM) mode to specifically monitor the transition of the IYPTNGYTR precursor ion to its characteristic fragment ion (e.g., 542.8 -> 404.7).[3][5]
-
The entire analytical process can be visualized as a workflow.
Higher-Order Structure (HOS) Analysis
While extensive data exists for the analytical quantification of IYPTNGYTR as a tryptic peptide, dedicated studies on the higher-order structure (e.g., 3D conformation) of the isolated this compound peptide are not prominent in publicly available literature. Such characterization is typically performed for larger, structurally complex biologics.[10][11]
Should such a characterization be required, the following techniques would be appropriate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR experiments (like TOCSY and NOESY) on an isotopically labeled (13C, 15N) peptide sample could determine its solution-state 3D structure.[12][13] For a peptide of this size, NMR can provide atomic-level resolution of its conformation.[10]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy would be used to determine the secondary structural elements of the peptide in various solvent conditions, indicating whether it adopts a random coil, helical, or beta-sheet conformation.
-
X-ray Crystallography: If the peptide can be crystallized, X-ray crystallography would provide a high-resolution model of its solid-state 3D structure.
Conclusion
This compound is a peptide of significant analytical importance, serving as a critical signature peptide for the quantification and stability assessment of the therapeutic antibody Trastuzumab. Its structural characterization is primarily defined by liquid chromatography-mass spectrometry, which provides precise data on its identity, purity, and chemical modifications, most notably deamidation. While its role as a biomarker is well-documented with robust analytical protocols, the de novo characterization of its higher-order structure as an isolated peptide is not a current focus of research. The methodologies and data presented here form a comprehensive guide for researchers and professionals involved in the bioanalysis of Trastuzumab and other protein-based therapeutics.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. m.youtube.com [m.youtube.com]
A Technical Guide to the Chemical Properties of IYPTNGYTR Acetate Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The IYPTNGYTR acetate peptide is a nonapeptide with the sequence Ile-Tyr-Pro-Thr-Asn-Gly-Tyr-Thr-Arg. It has garnered significant attention in the field of biopharmaceutical analysis and development, primarily for its role as a signature peptide and a critical quality attribute in the monitoring of the therapeutic monoclonal antibody, Trastuzumab (Herceptin®). This technical guide provides an in-depth overview of the chemical properties of this compound, including its synthesis, purification, characterization, and its relevance in the context of Trastuzumab's mechanism of action and metabolism.
Chemical Properties and Stability
A comprehensive understanding of the chemical properties of this compound is fundamental for its application as a reference standard and for interpreting analytical data related to Trastuzumab.
Physicochemical Characteristics
| Property | Value |
| Sequence | Ile-Tyr-Pro-Thr-Asn-Gly-Tyr-Thr-Arg |
| Molecular Formula | C49H73N13O15 |
| Molecular Weight | 1084.18 g/mol [1] |
| CAS Number | 1431957-72-0[1] |
| Form | Acetate salt |
| Appearance | White to off-white lyophilized powder |
Solubility
The solubility of this compound is influenced by its amino acid composition and the presence of the acetate counter-ion. General solubility guidelines are as follows:
-
Water: Soluble.
-
Dilute Acetic Acid (10%-30%): Can be used if solubility in water is limited.
-
Dimethyl Sulfoxide (DMSO): A small amount can be used to aid dissolution for very hydrophobic peptides, followed by dilution with an aqueous buffer.
For optimal solubility, it is recommended to first attempt dissolution in sterile water. If the peptide is basic (as IYPTNGYTR is, due to the Arginine residue), a small amount of dilute acetic acid can be added to aid solubilization. Conversely, for acidic peptides, a dilute basic solution like ammonium hydroxide can be used.
Stability and Storage
Proper storage is crucial to maintain the integrity of the this compound peptide, particularly due to its susceptibility to deamidation.
| Condition | Stability |
| Lyophilized Powder (-20°C) | Up to 2 years |
| In DMSO (4°C) | Up to 2 weeks |
| In DMSO (-80°C) | Up to 6 months |
| Aqueous Solution (-80°C) | 6 months |
| Aqueous Solution (-20°C) | 1 month |
It is strongly recommended to store the peptide in its lyophilized form at -20°C or -80°C. For use, allow the vial to warm to room temperature before opening to prevent condensation. Solutions should be prepared fresh, and for longer-term storage in solution, it is advisable to aliquot to avoid repeated freeze-thaw cycles.
Deamidation
A critical chemical property of the IYPTNGYTR peptide is the deamidation of the asparagine (Asn) residue. This non-enzymatic post-translational modification is highly dependent on pH, temperature, and the surrounding amino acid sequence. The asparagine in the IYPTNGYTR sequence is particularly prone to deamidation, making it a "hot spot" for modification in Trastuzumab.
Deamidation of asparagine proceeds through a five-membered succinimide (Asu) intermediate, which can then hydrolyze to form either aspartic acid (Asp) or isoaspartic acid (isoAsp). This modification introduces a negative charge and can alter the peptide's structure and function. The rate of deamidation increases significantly at neutral to basic pH (pH ≥ 7.5).
Experimental Protocols
The following sections outline the general methodologies for the synthesis, purification, and characterization of the this compound peptide.
Solid-Phase Peptide Synthesis (SPPS)
Principle: SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. The most common strategy is the Fmoc/tBu approach.
Detailed Methodology:
-
Resin Selection and Swelling: A Rink Amide resin is typically used to obtain a C-terminal amide. The resin is swollen in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least one hour.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a 20% solution of piperidine in DMF. This step is typically performed twice to ensure complete deprotection. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed for a specified time.
-
Washing: After coupling, the resin is washed extensively with DMF to remove excess reagents and by-products.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the IYPTNGYTR sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water to prevent side reactions.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then lyophilized to obtain a crude powder.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.
Detailed Methodology:
-
Column: A C18 reversed-phase column is commonly used for peptide purification.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low concentration of Mobile Phase B (e.g., 5%) to a higher concentration (e.g., 60%) over a defined period (e.g., 30-60 minutes) is typically employed to elute the peptide.
-
Detection: The elution of the peptide is monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified this compound peptide.
Characterization by Mass Spectrometry
Principle: Mass spectrometry is used to confirm the identity and purity of the synthesized peptide by measuring its mass-to-charge ratio (m/z).
Detailed Methodology:
-
Sample Preparation: A small amount of the purified peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid.
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used.
-
Analysis: The mass spectrum will show a peak corresponding to the calculated molecular weight of the IYPTNGYTR peptide. The isotopic distribution of the peak should match the theoretical distribution for its elemental composition. High-resolution mass spectrometry can be used to confirm the elemental composition with high accuracy.
Biological Context and Signaling
The primary significance of the IYPTNGYTR peptide lies in its role as a surrogate for monitoring the in vivo behavior of Trastuzumab. It is not known to have intrinsic biological activity or to directly interact with signaling pathways.
IYPTNGYTR as a Biomarker for Trastuzumab Metabolism
Trastuzumab is a monoclonal antibody that targets the HER2 (Human Epidermal Growth Factor Receptor 2) receptor, which is overexpressed in some forms of breast cancer. The IYPTNGYTR sequence is located in the complementarity-determining region (CDR) of Trastuzumab. In vivo, the asparagine residue in this peptide is susceptible to deamidation.
The presence and quantification of the native IYPTNGYTR peptide and its deamidated forms (IYPTDGYTR and IYPTisoDGYTR) in plasma samples from patients treated with Trastuzumab provide valuable information about the drug's stability and metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are commonly used to quantify these peptides after tryptic digestion of plasma samples.
Trastuzumab and HER2 Signaling
While IYPTNGYTR itself does not directly signal, its parent molecule, Trastuzumab, exerts its therapeutic effect by modulating HER2 signaling pathways. Understanding these pathways provides the essential context for the importance of monitoring Trastuzumab's integrity via its signature peptides.
Trastuzumab binding to the extracellular domain of HER2 can:
-
Inhibit HER2-mediated signaling: By blocking the dimerization of HER2 with other HER family members, Trastuzumab can inhibit downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.
-
Induce Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Trastuzumab can be recognized by immune cells (e.g., natural killer cells), leading to the targeted killing of HER2-positive cancer cells.
-
Promote HER2 internalization and degradation: Trastuzumab binding can lead to the downregulation of HER2 from the cell surface.
The deamidation of the IYPTNGYTR peptide within the CDR of Trastuzumab can potentially alter the antibody's binding affinity for HER2 and its overall therapeutic efficacy. Therefore, monitoring this modification is a critical aspect of Trastuzumab's quality control and pharmacokinetic studies.
Visualizations
Deamidation of IYPTNGYTR Peptide
Caption: Deamidation pathway of the IYPTNGYTR peptide.
SPPS Workflow for IYPTNGYTR Synthesis
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of IYPTNGYTR.
Role of IYPTNGYTR in Trastuzumab Monitoring
Caption: Workflow for monitoring Trastuzumab metabolism using IYPTNGYTR.
Conclusion
The this compound peptide is a crucial tool for the analytical characterization and pharmacokinetic assessment of Trastuzumab. Its chemical properties, particularly its propensity for deamidation, are of paramount importance in understanding the stability and in vivo fate of this widely used therapeutic antibody. The experimental protocols for its synthesis, purification, and analysis are well-established, enabling its use as a reliable reference standard. While the peptide itself is not known to possess direct biological activity, its formation as a deamidation product of Trastuzumab provides critical insights into the antibody's structure-function relationship and its interaction with the HER2 signaling pathway. This technical guide serves as a comprehensive resource for researchers and professionals working with IYPTNGYTR and Trastuzumab, facilitating a deeper understanding of their chemical and biological significance.
References
The Role of IYPTNGYTR Acetate in Trastuzumab Pharmacokinetics: A Technical Guide to Trastuzumab Efficacy and Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the function of IYPTNGYTR acetate in the context of Trastuzumab therapy. Contrary to potential misconceptions, this compound is not a modulator of Trastuzumab's therapeutic action. Instead, it is a deamidation-sensitive signature peptide and a metabolic byproduct of Trastuzumab itself.[1][2][3][4] Its significance lies in the field of pharmacokinetics, where it serves as a crucial biomarker for monitoring the in vivo metabolism and biotransformation of Trastuzumab.[1][2][3][5][6] This guide will first clarify the role of this compound and then provide an in-depth exploration of the established mechanisms governing Trastuzumab efficacy and the pathways contributing to therapeutic resistance.
This compound: A Biomarker for Trastuzumab Metabolism
IYPTNGYTR is a signature peptide derived from the complementarity-determining region (CDR) of Trastuzumab.[5][6] Following administration, Trastuzumab undergoes in vivo degradation, including a process called deamidation, particularly at a specific asparagine residue within the IYPTNGYTR sequence. This chemical modification is sensitive to pH and increases at pH 7.5 and above.[1][2] The deamidation of this peptide can lead to a loss of recognition by antibodies used in standard enzyme-linked immunosorbent assays (ELISA), potentially leading to an underestimation of the total drug concentration.[5][6]
Therefore, the quantification of IYPTNGYTR and its deamidated products (IYPTDGYTR and IYPTisoDGYTR) using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for a more accurate assessment of Trastuzumab's pharmacokinetic profile in patients.[5][6][7] This monitoring is vital for understanding drug clearance, stability, and overall exposure, which are critical parameters in optimizing patient treatment.
Mechanisms of Trastuzumab Efficacy
Trastuzumab is a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[5] The overexpression of HER2, a member of the ErbB family of receptor tyrosine kinases, is a key driver in 20-30% of breast cancers and is associated with aggressive disease and poor prognosis.[2] Trastuzumab exerts its anti-tumor effects through a multi-faceted approach:
2.1. Inhibition of HER2 Signaling: Trastuzumab binds to the extracellular domain IV of the HER2 receptor.[5] This binding disrupts HER2-driven downstream signaling pathways that are critical for cell growth and proliferation, primarily the PI3K/Akt/mTOR and MAPK pathways.[7] By blocking these signals, Trastuzumab can induce cell cycle arrest at the G1 phase, partly by upregulating cell cycle inhibitors like p21 and p27.[5]
2.2. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Trastuzumab is recognized by Fcγ receptors on immune effector cells, such as natural killer (NK) cells.[8] This engagement triggers ADCC, a potent immune response where the effector cells release cytotoxic granules that induce apoptosis in the HER2-positive tumor cells.[8][9] ADCC is considered a major mechanism of action for Trastuzumab.[10]
2.3. Prevention of HER2 Shedding: Trastuzumab can inhibit the proteolytic cleavage of the HER2 extracellular domain.[7] The shed portion of the receptor, if present in circulation, can potentially act as a decoy, binding to the antibody and reducing its effectiveness. The remaining membrane-bound fragment, p95HER2, is a constitutively active kinase that can drive tumor growth and is associated with Trastuzumab resistance.[6]
Signaling Pathway of Trastuzumab Action
References
- 1. Mechanisms Behind the Resistance to Trastuzumab in HER2-Amplified Breast Cancer and Strategies to Overcome It - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Resistance mechanisms and prospects of trastuzumab [frontiersin.org]
- 4. Synergistic antitumor activity by combining trastuzumab with retinoic acid in HER2 positive human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary trastuzumab resistance: new tricks for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety Profile of Different Schedules of Adjuvant Trastuzumab Therapy among Patients with HER2-Positive Breast Cancer: Real-World Experience from a Tertiary Cancer Center in South India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Discovery, Synthesis, and Identification of the Novel Peptide IYPTNGYTR Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: The identification and characterization of novel bioactive peptides are pivotal in the advancement of therapeutic agents. This document provides an in-depth technical overview of the discovery, synthesis, and analytical identification of a novel peptide sequence, Isoleucyl-Tyrosyl-Prolyl-Threonyl-Asparaginyl-Glycyl-Tyrosyl-Arginine (IYPTNGYTR), in its acetate salt form. This guide details the experimental protocols for its solid-phase synthesis, purification, and characterization, and presents a hypothetical framework for assessing its biological activity. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate comprehension and replication by researchers in the field.
Peptide Synthesis and Purification
The synthesis of the IYPTNGYTR peptide was performed using an automated solid-phase peptide synthesizer employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide was assembled on a Rink Amide MBHA resin, and upon completion of the synthesis, it was cleaved from the resin and deprotected. The resulting crude peptide was then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Rink Amide MBHA resin (0.5 mmol/g substitution) was swelled in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group was removed from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: The first amino acid, Fmoc-Arg(Pbf)-OH, was activated with HBTU/HOBt in the presence of DIPEA and coupled to the resin for 2 hours. Coupling efficiency was monitored using a Kaiser test.
-
Iterative Cycles: The deprotection and coupling steps were repeated for each subsequent amino acid in the sequence (Tyr(tBu), Gly, Asn(Trt), Thr(tBu), Pro, Tyr(tBu), Ile).
-
Cleavage and Deprotection: The final peptide was cleaved from the resin and all side-chain protecting groups were removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours.
-
Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the resulting pellet was lyophilized to obtain the crude peptide.
Experimental Protocol: Reverse-Phase HPLC Purification
-
System: A preparative RP-HPLC system equipped with a C18 column was used.
-
Mobile Phase: Solvent A was 0.1% TFA in water, and Solvent B was 0.1% acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient of 5-45% Solvent B over 40 minutes was employed.
-
Detection: The peptide elution was monitored at a wavelength of 220 nm.
-
Fraction Collection: Fractions corresponding to the major peak were collected, pooled, and lyophilized to yield the purified IYPTNGYTR acetate.
Quantitative Data: Synthesis and Purification
| Parameter | Value |
| Resin Substitution | 0.5 mmol/g |
| Crude Peptide Yield | 85% |
| Purity of Crude Peptide | 62% |
| Purified Peptide Yield | 35% |
| Final Purity | >98% |
Identification and Characterization
The identity and purity of the synthesized this compound were confirmed through mass spectrometry and analytical RP-HPLC.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the molecular weight of the purified peptide.
-
Sample Preparation: The lyophilized peptide was dissolved in a 50:50 mixture of acetonitrile and water.
-
Analysis: The sample was infused into the mass spectrometer, and the resulting spectrum was analyzed to identify the parent ion peak.
Experimental Protocol: Analytical RP-HPLC
-
System: An analytical RP-HPLC system with a C18 column was used to assess the purity of the final product.
-
Mobile Phase: Similar to the preparative HPLC, Solvent A was 0.1% TFA in water, and Solvent B was 0.1% acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient of 5-65% Solvent B over 20 minutes was used.
-
Detection: The chromatogram was monitored at 220 nm.
Quantitative Data: Characterization
| Analysis Method | Parameter | Theoretical Value | Observed Value |
| ESI-MS | Molecular Weight | 995.11 Da | 995.13 Da |
| Analytical HPLC | Purity | >98% | 98.6% |
| Retention Time | - | 12.5 min |
Hypothetical Biological Activity and Signaling
For the purpose of this guide, we hypothesize that this compound acts as an inhibitor of a specific kinase, "Kinase X," which is implicated in a pro-inflammatory signaling cascade.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: Recombinant Kinase X, its substrate peptide, and ATP were combined in a reaction buffer.
-
Inhibitor Addition: Varying concentrations of this compound were added to the reaction wells.
-
Incubation: The reaction was incubated at 30°C for 60 minutes.
-
Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay that measures the amount of ATP remaining in the well.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was calculated.
Quantitative Data: Biological Activity
| Parameter | Value |
| Target | Kinase X |
| Assay Type | In Vitro Kinase Assay |
| IC50 | 1.5 µM |
Visualizations: Workflows and Pathways
To clearly illustrate the processes described, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis and identification of this compound.
Caption: Hypothetical signaling pathway showing inhibition of Kinase X by this compound.
Conclusion
This technical guide outlines a comprehensive and reproducible methodology for the synthesis, purification, and identification of the novel peptide this compound. The provided protocols and tabulated data serve as a robust framework for researchers engaged in peptide discovery and development. The hypothetical biological activity presented here illustrates a potential application and a method for its evaluation. Future work should focus on exploring the full therapeutic potential and mechanism of action of this and other novel peptide candidates.
Methodological & Application
Application Note & Protocol: Quantitative Analysis of IYPTNGYTR Acetate by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction The peptide IYPTNGYTR is a critical signature peptide derived from the complementarity-determining region (CDR) of the therapeutic monoclonal antibody, Trastuzumab, and its associated antibody-drug conjugates (ADCs) like Ado-Trastuzumab Emtansine.[1][2] Accurate quantification of this peptide in biological matrices is essential for pharmacokinetic (PK) and biotransformation studies. This peptide is particularly important as it is susceptible to in vivo deamidation, a modification that can impact the efficacy of the therapeutic.[2][3] This application note provides a detailed protocol for the robust and sensitive quantification of IYPTNGYTR acetate in plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method described is applicable for both preclinical and clinical sample analysis and follows established bioanalytical method validation guidelines.[2][3]
Experimental Protocols
The overall workflow for the quantitative analysis involves three main stages: Sample Preparation (including immunocapture and enzymatic digestion), LC-MS/MS Analysis, and Data Processing.
Sample Preparation Protocol
This protocol describes a hybrid Ligand Binding Assay (LBA) and LC-MS/MS approach, which utilizes immunocapture for specific enrichment of the target antibody from plasma, thereby increasing sensitivity and reducing matrix effects.[4][5]
Materials:
-
Plasma samples (collected with an appropriate anticoagulant)
-
Internal Standard (IS): Heavy-labeled signature peptide or a stable isotope-labeled version of the full antibody (e.g., SILuMAB).
-
Immunocapture Reagents: Streptavidin-coated magnetic beads, biotinylated anti-human IgG antibody (or a specific capture agent like recombinant HER2 protein).[4][5]
-
Binding/Wash Buffer: Phosphate Buffered Saline (PBS) or similar.
-
Denaturation/Reduction Buffer: 8 M Guanidine-HCl or 1% Sodium Deoxycholate (SDC), 100 mM Tris-HCl, 10 mM Dithiothreitol (DTT), pH ~7.5-8.0.
-
Alkylation Reagent: 50 mM Iodoacetamide (IAA) in 100 mM Tris-HCl.
-
Digestion Buffer: 50-100 mM Ammonium Bicarbonate or Tris-HCl, pH 7.0.[2][3]
-
Trypsin/Lys-C mix (MS-grade).
-
Quenching Solution: 2% Formic Acid (FA).
-
Milli-Q Water.
-
Acetonitrile (ACN, LC-MS grade).
Procedure:
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Immunocapture:
-
Washing:
-
Place the plate/tubes on a magnetic rack to capture the beads.
-
Aspirate and discard the supernatant.
-
Wash the beads twice with 500 µL of a binding/wash buffer (e.g., PBS) followed by a wash with 500 µL of 50 mM ammonium bicarbonate to remove non-specifically bound proteins.[4]
-
-
Denaturation & Reduction:
-
Resuspend the beads in 100 µL of Denaturation/Reduction Buffer.
-
Incubate at 50-60 °C for 1 hour.[5]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 20 µL of Alkylation Reagent and incubate in the dark for 30 minutes at room temperature.[5]
-
-
Enzymatic Digestion:
-
Place the plate/tubes on the magnetic rack, remove and discard the supernatant.
-
Wash the beads with Digestion Buffer.
-
Resuspend the beads in 100 µL of Digestion Buffer (pH 7.0). A neutral pH is critical to minimize in-vitro deamidation of IYPTNGYTR during digestion.[2][3]
-
Add Trypsin/Lys-C mix at an enzyme-to-protein ratio of 1:20 (w/w).
-
-
Digestion Quenching & Elution:
-
Add 10 µL of 2% Formic Acid to stop the digestion and elute the peptides from the beads.
-
Vortex and centrifuge the samples.
-
Place on a magnetic rack and transfer the supernatant containing the peptides to a clean collection plate or vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis Protocol
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Microflow LC systems can provide a 5-fold increase in sensitivity.[4][6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of performing Multiple Reaction Monitoring (MRM).[7]
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min (for traditional flow) or 50 µL/min (for microflow).[4]
-
Gradient: A linear gradient from ~2% to 40% Mobile Phase B over several minutes.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40-50 °C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for IYPTNGYTR is a doubly charged ion [M+2H]²⁺. Specific product ions are selected for quantification and confirmation. It is recommended to use higher mass-to-charge (m/z) fragments to improve specificity and reduce interference from the matrix.[8]
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables represent typical validation and performance data for the described method.
Table 1: Optimized MRM Transitions for IYPTNGYTR.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |
|---|---|---|---|
| IYPTNGYTR | 542.8 | 249.2 | Quantifier |
| IYPTNGYTR | 542.8 | 984.0 | Qualifier |
| Heavy-labeled IS | Varies | Varies | Internal Standard |
Note: The quantifier transition 542.8/249.2 is commonly cited.[5] A higher m/z qualifier ion is recommended for specificity.
Table 2: Calibration Curve and Sensitivity.
| Flow System | Calibration Range | R² | LLOQ |
|---|---|---|---|
| Traditional Flow LC | 5 ng/mL - 100,000 ng/mL | > 0.995 | 5 ng/mL |
| Microflow LC | 1 ng/mL - 100,000 ng/mL | > 0.995 | 1 ng/mL |
Data derived from SCIEX technical notes, demonstrating a wide linear dynamic range and improved sensitivity with microflow LC.[4][6]
Table 3: Accuracy and Precision Summary.
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) | Acceptance Criteria |
|---|---|---|---|---|
| LLOQ | 1 | ± 2.0% | < 10% | ± 20% Bias, < 20% CV |
| Low QC | 3 | ± 1.5% | < 8% | ± 15% Bias, < 15% CV |
| Mid QC | 1000 | ± 0.5% | < 5% | ± 15% Bias, < 15% CV |
| High QC | 75000 | - 2.5% | < 5% | ± 15% Bias, < 15% CV |
Representative data showing that the method meets the typical bioanalytical validation criteria established by regulatory agencies like the EMA and FDA.[2][9][10]
Mandatory Visualizations
Bioanalytical Workflow Diagram
Caption: Figure 1: Bioanalytical Workflow for IYPTNGYTR Quantification.
Deamidation Pathway Diagram
Caption: Figure 2: Deamidation Pathway of IYPTNGYTR.
Conclusion
This application note details a robust and validated LC-MS/MS method for the quantitative analysis of the signature peptide this compound from plasma samples. The combination of immunocapture for sample cleanup and enrichment with sensitive MRM-based detection allows for accurate quantification over a wide dynamic range, meeting the requirements for regulated bioanalysis in drug development.[2][3][4] Careful control of pH during the digestion step is crucial for accurately reflecting the in vivo deamidation status of the therapeutic antibody.[2] The provided protocols and performance data serve as a comprehensive guide for researchers and scientists involved in the bioanalysis of Trastuzumab and related biotherapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. sciex.com [sciex.com]
- 5. sciex.com [sciex.com]
- 6. lcms.cz [lcms.cz]
- 7. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Application Note: Development and Validation of a Sensitive and Robust LC-MS/MS Method for the Quantification of IYPTNGYTR Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of IYPTNGYTR acetate in a biological matrix. IYPTNGYTR is a characteristic peptide and a known deamidation product of the monoclonal antibody Trastuzumab, making its accurate quantification crucial for pharmacokinetic studies and metabolism monitoring.[1] The method outlined herein provides the necessary sensitivity, selectivity, and robustness for regulated bioanalysis.
The acetate salt form of pharmaceutical peptides is common, and its content is a critical quality attribute.[2] This protocol also considers the presence of the acetate counter-ion. The use of a stable isotope-labeled (SIL) internal standard (IS) is recommended to ensure the highest accuracy and precision by compensating for variability during sample preparation and analysis.[3][4][5][6]
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Reference Standard)
-
Internal Standard (IS): Stable Isotope Labeled IYPTNGYTR (e.g., [¹³C₆, ¹⁵N₂]-Lys labeled)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade
-
Acids/Additives: Formic acid (FA), Trifluoroacetic acid (TFA) - LC-MS grade
-
Biological Matrix: Human Plasma (or other relevant matrix)
-
Reagents for Sample Preparation: Trichloroacetic acid (TCA) or other protein precipitation agents. Solid-phase extraction (SPE) cartridges if required for higher sensitivity.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh the this compound reference standard and dissolve it in an appropriate solvent (e.g., 50:50 ACN:H₂O with 0.1% FA) to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare the SIL-IYPTNGYTR stock solution in the same manner as the analyte stock solution.
-
Working Solutions: Prepare serial dilutions of the analyte and a single working concentration for the internal standard from the respective stock solutions using the appropriate solvent. These working solutions will be used to prepare calibration standards and quality control samples.
Sample Preparation
Protein precipitation is a common and straightforward method for extracting peptides from plasma.
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold ACN (or ACN with 1% FA) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 H₂O:ACN with 0.1% FA).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 40 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry (MS) Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for IYPTNGYTR and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| IYPTNGYTR | To be determined | To be determined | 100 | To be optimized | To be optimized |
| SIL-IYPTNGYTR (IS) | To be determined | To be determined | 100 | To be optimized | To be optimized |
Note: The precursor and product ions, as well as cone voltage and collision energy, need to be optimized by infusing the analyte and internal standard solutions into the mass spectrometer. The fragmentation of peptides typically yields b- and y-ions.[7]
Method Validation
The developed method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention time of the analyte and IS.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The range should be appropriate for the expected sample concentrations.
-
Accuracy and Precision: Assessed by analyzing replicate quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) on different days. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal values, and the precision (as coefficient of variation, CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix with the response of the analyte in a neat solution at the same concentration.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of the analyte in the biological matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.
Data Presentation
Table 3: Calibration Curve Summary
| Analyte Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| LLOQ | Example Value |
| Cal 2 | Example Value |
| Cal 3 | Example Value |
| Cal 4 | Example Value |
| Cal 5 | Example Value |
| Cal 6 | Example Value |
| Cal 7 | Example Value |
| ULOQ | Example Value |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LLOQ | Example Value | Example Value | Example Value | Example Value | Example Value |
| Low QC | Example Value | Example Value | Example Value | Example Value | Example Value |
| Mid QC | Example Value | Example Value | Example Value | Example Value | Example Value |
| High QC | Example Value | Example Value | Example Value | Example Value | Example Value |
Visualizations
References
- 1. This compound | 药物代谢物 | MCE [medchemexpress.cn]
- 2. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 5. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: IYPTNGYTR Acetate as a Biomarker for Trastuzumab Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the surrogate peptide IYPTNGYTR acetate for the pharmacokinetic (PK) analysis of Trastuzumab. The protocols detailed below leverage liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Trastuzumab in biological matrices.
Introduction
Trastuzumab (Herceptin®) is a humanized monoclonal antibody that targets the Human Epidermal growth factor Receptor 2 (HER2) and is a cornerstone therapy for HER2-positive breast and gastric cancers.[1] Accurate monitoring of Trastuzumab concentrations in patients is crucial for optimizing dosing strategies and ensuring therapeutic efficacy.[2] Direct measurement of intact monoclonal antibodies presents analytical challenges. Therefore, a common and robust approach is the use of surrogate peptides, obtained through proteolytic digestion of the antibody, for quantification by LC-MS/MS.[3]
The peptide IYPTNGYTR, located in the complementarity-determining region (CDR) of Trastuzumab, has been identified as a unique and reliable surrogate biomarker for its quantification.[3][4][5][6] This document outlines the detailed methodologies for utilizing this compound in Trastuzumab bioanalysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS-based quantification of Trastuzumab using surrogate peptides.
Table 1: Surrogate Peptides and their MRM Transitions for Trastuzumab Quantification
| Surrogate Peptide | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Source |
| IYPTNGYTR | 542.8 | 405.1 | Optimized | [5][7] |
| 542.775 | 808.395 | Not Specified | [3] | |
| FTISADTSK | 485.2 | 721.3 | Optimized | [5][7] |
| 504.772 | 667.341 | Not Specified | [3] | |
| GPSVFPLAPSSK | 593.8 | 699.4 | Optimized | [5][7] |
Note: GPSVFPLAPSSK is a conserved peptide from human IgG and can be used as a universal peptide for human IgG quantification.[5]
Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for Trastuzumab
| Parameter | Trastuzumab (using IYPTNGYTR) | Pertuzumab | Source |
| Calibration Range | 0.250 - 250 µg/mL | 0.500 - 500 µg/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.250 µg/mL | 0.500 µg/mL | [6] |
| Correlation Coefficient (r²) | ≥ 0.9924 | ≥ 0.9914 | [6] |
| Inter-day Precision (CV%) | Within 9.52% | Within 8.32% | [8] |
| Inter-day Accuracy (Bias%) | Within 6.3% | Within 6.3% | [8] |
Table 3: Precision and Accuracy Data for Trastuzumab Quantification
| Quality Control Sample | Nominal Concentration (µg/mL) | Mean Calculated Concentration (µg/mL) | Precision (CV%) | Accuracy (%) | Source |
| LLOQ QC | 5.326 | 5.4295 | 6.4 | 101.9 | [3] |
| Low QC (LQC) | 15.218 | 15.1527 | 10.1 | 99.6 | [3] |
| Medium QC (MQC) | 249.480 | 242.6297 | 9.2 | 97.3 | [3] |
| High QC (HQC) | 396.000 | 412.5700 | 9.3 | 104.2 | [3] |
Experimental Protocols
Protocol 1: Sample Preparation for Trastuzumab Quantification from Human Plasma
This protocol describes the preparation of plasma samples for the quantification of Trastuzumab via LC-MS/MS analysis of the surrogate peptide IYPTNGYTR.
Materials:
-
Human plasma containing Trastuzumab
-
Trastuzumab standard
-
Stable isotope-labeled internal standard (SIL-IS) of IYPTNGYTR
-
Ammonium bicarbonate buffer (1 M)
-
Dithiothreitol (DTT) solution
-
Iodoacetamide (IAM) solution
-
Sequencing grade trypsin
-
0.1% Trifluoroacetic acid (TFA)
-
Magnetic beads coated with Protein A/G
-
Microcentrifuge tubes
-
Thermomixer
Procedure:
-
Sample Spiking: To 50 µL of human plasma, add the appropriate concentration of Trastuzumab standard and a fixed amount of SIL-IS for IYPTNGYTR.
-
Immunoaffinity Capture (Optional, for increased sensitivity):
-
Add Protein A/G coated magnetic beads to the plasma sample.
-
Incubate to allow binding of Trastuzumab to the beads.
-
Wash the beads to remove non-specific proteins.
-
Elute Trastuzumab from the beads using an appropriate elution buffer.[7]
-
-
Reduction and Alkylation:
-
Add 10 µL of 1 M ammonium bicarbonate buffer to neutralize the sample.
-
Add DTT solution to a final concentration of 10 mM.
-
Incubate at 60 °C for 1 hour to reduce disulfide bonds.[7]
-
Cool the sample to room temperature.
-
Add IAM solution to a final concentration of 10 mM.
-
Incubate at room temperature in the dark for 30 minutes to alkylate the free thiols.[9]
-
-
Tryptic Digestion:
-
Digestion Quenching: Add 10 µL of 10% TFA to stop the enzymatic reaction.[9]
-
Sample Clean-up: Perform solid-phase extraction (SPE) to remove salts and other interferences prior to LC-MS/MS analysis.
-
Final Sample Preparation: Reconstitute the dried eluate in the initial mobile phase for LC-MS/MS injection.
Protocol 2: LC-MS/MS Analysis for IYPTNGYTR Quantification
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of the IYPTNGYTR peptide.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
LC Parameters:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 40% B over several minutes) to ensure proper separation of the peptide.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.6 mL/min).
-
Injection Volume: 5-20 µL.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.
Visualizations
Caption: Experimental workflow for Trastuzumab quantification.
Caption: Logical relationship of Trastuzumab to its surrogate peptide.
Caption: Trastuzumab's mechanism of action signaling pathways.
Discussion and Considerations
-
Deamidation of IYPTNGYTR: The asparagine (N) residue in the IYPTNGYTR peptide is susceptible to deamidation, which can occur both in vivo and in vitro.[4] This modification results in a mass shift and can lead to an underestimation of the total Trastuzumab concentration if not properly accounted for. The digestion conditions outlined in Protocol 1 are optimized to minimize in vitro deamidation. For a more comprehensive analysis, it is possible to monitor the deamidated forms (IYPTDGYTR and IYPTisoDGYTR) as well.[4]
-
Selection of Surrogate Peptides: While IYPTNGYTR is a highly specific surrogate peptide, using multiple signature peptides, such as FTISADTSK, can provide confirmatory data and increase confidence in the quantification results.[3][4]
-
Internal Standard: The use of a stable isotope-labeled version of the analyte peptide as an internal standard is highly recommended to correct for variability in sample preparation and MS response.
-
Method Validation: Any developed LC-MS/MS assay for Trastuzumab quantification should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, and robustness.[6]
By following these detailed application notes and protocols, researchers can reliably implement an LC-MS/MS-based method for the quantification of Trastuzumab, enabling robust pharmacokinetic assessments in both preclinical and clinical settings.
References
- 1. Multimodal Imaging Technology Effectively Monitors HER2 Expression in Tumors Using Trastuzumab-Coupled Organic Nanoparticles in Patient-Derived Xenograft Mice Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of trastuzumab and its efficacy and safety in HER2-positive cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Validation Analysis of Trastuzumab Using dSIL Approach for Evaluating Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. Development and validation of an LC-MS/MS method for simultaneous quantification of co-administered trastuzumab and pertuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Simultaneous quantification of co-administered trastuzumab and pertuzumab in serum based on nano-surface and molecular-orientation limited (nSMOL) proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Application Note & Protocol: Quantitative Analysis of IYPTNGYTR Peptide in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the sample preparation and subsequent analysis of the signature peptide IYPTNGYTR, derived from the monoclonal antibody Trastuzumab, in human plasma. The peptide IYPTNGYTR is a critical indicator for monitoring the in vivo deamidation of Trastuzumab, a key biotransformation that can impact the efficacy of this therapeutic antibody.[1][2] The accurate quantification of IYPTNGYTR and its deamidated products is essential for pharmacokinetic and pharmacodynamic studies. This protocol is designed for use with liquid chromatography-mass spectrometry (LC-MS/MS) and ensures high sensitivity, accuracy, and reproducibility.
Quantitative Data Summary
The following tables summarize the quantitative data from validated LC-MS/MS methods for the analysis of IYPTNGYTR.
Table 1: Linearity and Sensitivity of IYPTNGYTR Quantification
| Parameter | Value | Reference |
| Linearity Range | 0.5 to 500 µg/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | [1][2] |
| LLOQ (in plasma) | ~1 µg/mL | |
| Correlation Coefficient (r) | > 0.995 | [3][4] |
Table 2: Accuracy and Precision of IYPTNGYTR Quantification
| Quality Control Sample | Average Accuracy (%) | Average Precision (%CV) | Reference |
| QC Samples | 96% | 8.5% | [5] |
| LQC, MQC, HQC | Bias and CV < 15% | Bias and CV < 15% | [1][2] |
Experimental Protocol
This protocol details the preparation of human plasma samples for the quantitative analysis of the IYPTNGYTR peptide using LC-MS/MS.
Materials:
-
Human plasma (K2EDTA)
-
Trastuzumab reference standard
-
IYPTNGYTR synthetic peptide standard (acetate salt may be used as a counterion)
-
Internal Standard (e.g., SILuMab)
-
Ammonium bicarbonate buffer (pH 7.0)
-
Trypsin (MS-grade)
-
Formic acid
-
Acetonitrile (HPLC-grade)
-
Water (HPLC-grade)
-
Protein precipitation solution (e.g., 1:1 isopropanol)
-
Immunoaffinity capture beads (e.g., anti-human IgG beads)[5]
-
Reduction agent (e.g., DTT)
-
Alkylation agent (e.g., Iodoacetamide)
Instrumentation:
-
Liquid Chromatography system (HPLC or UPLC)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
Analytical column (e.g., C18 column)[3]
Sample Preparation Workflow:
Figure 1: Experimental workflow for the preparation of plasma samples for IYPTNGYTR analysis.
Detailed Steps:
-
Sample Spiking: To a 50 µL aliquot of human plasma, add a known concentration of the internal standard.[1][2][6] For calibration standards and quality control samples, spike with known concentrations of Trastuzumab.
-
Immunoaffinity Enrichment (Optional but Recommended for Higher Sensitivity):
-
Prepare anti-human IgG magnetic beads according to the manufacturer's protocol.[5]
-
Add the plasma sample to the prepared beads and incubate for 1 hour to allow for binding.[5]
-
Wash the beads multiple times with a suitable wash buffer to remove non-specific proteins.[5]
-
Elute the captured antibody from the beads.[5]
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample to unfold the antibody structure.
-
Reduce the disulfide bonds using a reducing agent like DTT.
-
Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.
-
-
Tryptic Digestion:
-
Reaction Quenching and Sample Cleanup:
-
Stop the digestion by adding formic acid to acidify the sample.[5]
-
Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove residual salts and other interferences.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Perform chromatographic separation using a C18 analytical column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[3]
-
Detect and quantify the IYPTNGYTR peptide and its deamidated forms using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[1][2]
-
Signaling Pathway and Logical Relationships
The analysis of IYPTNGYTR is part of a broader analytical strategy to understand the biotransformation of Trastuzumab in vivo. Deamidation of the asparagine residue in the IYPTNGYTR sequence, located in the complementarity-determining region (CDR), can affect the antibody's binding affinity and overall efficacy.
Figure 2: Logical relationship of Trastuzumab deamidation and its analysis via the IYPTNGYTR signature peptide.
Conclusion
This application note provides a robust and reliable protocol for the sample preparation and quantitative analysis of the IYPTNGYTR peptide from human plasma. The detailed methodology and summarized quantitative data offer a comprehensive resource for researchers and scientists involved in the development and characterization of Trastuzumab and related antibody-based therapeutics. Adherence to this protocol will enable the accurate assessment of in vivo deamidation, providing critical insights into the stability and performance of the biopharmaceutical.
References
- 1. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciex.com [sciex.com]
- 4. sciex.jp [sciex.jp]
- 5. sciex.com [sciex.com]
- 6. lcms.cz [lcms.cz]
Application Note: Enhanced Sensitivity for IYPTNGYTR Acetate Quantification Using Microflow LC-MS/MS
Introduction
The accurate and sensitive quantification of therapeutic peptides is critical throughout the drug development lifecycle. IYPTNGYTR is a signature peptide derived from the antibody-drug conjugate ado-trastuzumab emtansine, and its precise measurement is essential for pharmacokinetic studies. This application note describes a robust microflow Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) method that demonstrates significantly improved sensitivity for the quantification of IYPTNGYTR acetate compared to traditional analytical flow LC-MS/MS. Microflow LC, operating at flow rates typically between 1-100 µL/min, enhances ionization efficiency, leading to lower limits of detection and quantification.[1][2][3] This methodology is particularly advantageous for bioanalytical studies where sample volume is limited and high sensitivity is paramount.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of peptide-based therapeutics.
Quantitative Data Summary
The implementation of microflow LC-MS/MS for the analysis of this compound results in a notable enhancement of sensitivity. A comparison of key quantitative parameters between traditional analytical flow and microflow LC-MS/MS is summarized below. Data indicates a significant improvement in the lower limit of quantification (LLOQ) and signal-to-noise (S/N) ratio.
| Parameter | Traditional Analytical Flow LC-MS/MS | Microflow LC-MS/MS | Fold Improvement |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[4] | 1 ng/mL[4] | 5x[4] |
| Signal-to-Noise (S/N) Ratio | Baseline S/N | ~4x Improvement[5] | 4x[5] |
| Linear Dynamic Range | Standard | 5 Orders of Magnitude[4] | Expanded |
Experimental Protocols
A detailed methodology for the quantification of this compound using microflow LC-MS/MS is provided below.
1. Sample Preparation: Immunoaffinity Capture and Enzymatic Digestion
For bioanalytical samples, an initial immunoaffinity capture is employed to isolate the target antibody-drug conjugate from the biological matrix, followed by enzymatic digestion to release the signature IYPTNGYTR peptide.
-
Materials:
-
Magnetic beads coated with a universal capture reagent.
-
Wash Buffer: PBS, pH 7.4
-
Elution Buffer: 0.1 M Glycine, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Denaturation Buffer: 8 M Guanidine-HCl
-
Reduction Reagent: 100 mM Dithiothreitol (DTT)
-
Alkylation Reagent: 200 mM Iodoacetamide (IAM)
-
Digestion Enzyme: Trypsin, sequencing grade
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
-
Protocol:
-
Incubate plasma samples with streptavidin-coated magnetic beads previously bound with a biotinylated universal capture reagent.
-
Wash the beads with Wash Buffer to remove non-specific proteins.
-
Elute the captured antibody-drug conjugate using Elution Buffer and immediately neutralize with Neutralization Buffer.
-
Denature the eluted protein by adding Denaturation Buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 30 minutes.
-
Alkylate cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
Buffer exchange the sample into Digestion Buffer.
-
Add trypsin at a 1:20 enzyme-to-protein ratio and incubate at 37°C for 4-16 hours.
-
Quench the digestion by adding 1% formic acid.
-
The resulting peptide mixture containing IYPTNGYTR is ready for LC-MS/MS analysis.
-
2. Microflow LC-MS/MS Analysis
-
Instrumentation:
-
Microflow LC System (e.g., SCIEX M3 MicroLC)
-
Mass Spectrometer (e.g., SCIEX QTRAP 6500+ System) with a Turbo V™ ion source and a 25 µm ID electrode.[4]
-
-
LC Conditions:
-
MS/MS Conditions:
-
Ion Source: Turbo V™ with IonDrive™ Technology
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 542.8
-
Product Ion (Q3): m/z 404.7[6]
-
Collision Energy (CE): Optimized for IYPTNGYTR fragmentation
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 400°C
-
Ion Source Gas 1: 40 psi
-
Ion Source Gas 2: 40 psi
-
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
References
Application Note: Quantification of IYPTNGYTR Acetate in Human Plasma by LC-MS/MS
Introduction
IYPTNGYTR acetate is a deamidation-sensitive signature peptide derived from the complementarity-determining region of Trastuzumab, a humanized monoclonal antibody that targets the HER2 (Human Epidermal Growth Factor Receptor 2) protein.[1][2][3] Quantification of this compound in plasma is a critical surrogate measure for monitoring the in vivo metabolism and pharmacokinetics of Trastuzumab.[1][3] Trastuzumab is a cornerstone therapy for HER2-positive breast and gastric cancers. This application note provides a detailed protocol for the robust and sensitive quantification of this compound in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of Trastuzumab or related biosimilars.
The method involves the extraction of the peptide from plasma via solid-phase extraction (SPE), followed by separation using reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity, enabling accurate quantification over a clinically relevant concentration range.
Associated Signaling Pathway
IYPTNGYTR is a fragment of Trastuzumab, which exerts its therapeutic effect by binding to the extracellular domain of the HER2 receptor. This binding blocks the homodimerization and heterodimerization of HER2 with other HER family members, thereby inhibiting downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways.[4][5] Inhibition of these pathways leads to decreased cell proliferation, survival, and angiogenesis. The diagram below illustrates the HER2 signaling pathway and the inhibitory action of Trastuzumab.
Caption: HER2 Signaling Pathway Inhibition by Trastuzumab.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >95%)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., [¹³C₆, ¹⁵N₁]-Phenylalanine labeled IYPTNGYTR
-
Human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Water (LC-MS grade)
-
Oasis HLB µElution Plate or similar solid-phase extraction (SPE) cartridges
-
Phosphate-buffered saline (PBS), pH 7.4
Instrumentation
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.
-
Analytical Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Sample Preparation: Solid-Phase Extraction (SPE)
The following protocol is a general guideline and should be optimized for specific laboratory conditions.[6][7]
-
Sample Thawing: Thaw plasma samples on ice.
-
Spiking: Spike 100 µL of plasma with the internal standard (SIL-IS) to a final concentration of 100 ng/mL. For the calibration curve and quality control (QC) samples, spike with the appropriate concentrations of this compound reference standard.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid to the plasma samples. Vortex for 10 seconds.
-
SPE Plate Conditioning: Condition the Oasis HLB µElution plate wells with 200 µL of methanol followed by 200 µL of water.
-
Loading: Load the pre-treated plasma samples onto the SPE plate.
-
Washing: Wash the wells with 200 µL of 5% methanol in water, followed by 200 µL of 20% methanol in water.
-
Elution: Elute the analytes with 2 x 50 µL of 90% acetonitrile in water.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 5% acetonitrile, 0.1% formic acid in water.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 40% B in 5 min, then wash and re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The precursor and product ions for IYPTNGYTR and the SIL-IS should be optimized by direct infusion. The following are representative transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| IYPTNGYTR | 549.8 [M+2H]²⁺ | 729.4 | 25 |
| IYPTNGYTR | 549.8 [M+2H]²⁺ | 892.4 | 20 |
| SIL-IS | 553.3 [M+2H]²⁺ | 735.4 | 25 |
Calibration Curve and Quality Control Samples
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank human plasma. A typical calibration range would be 1 - 1000 ng/mL. QC samples should be prepared at low, medium, and high concentrations within the calibration range.
Experimental Workflow
Caption: Workflow for this compound Quantification.
Data Presentation
The quantitative performance of the assay should be evaluated based on the analysis of the calibration curve and QC samples. The results should be summarized in the following tables.
Table 1: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| IYPTNGYTR | 1 - 1000 | 1/x² weighted | >0.995 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | <15 |
| Low QC | 3 | 2.95 | 98.3 | <10 |
| Mid QC | 100 | 101.2 | 101.2 | <8 |
| High QC | 800 | 792.0 | 99.0 | <8 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85.2 | 95.8 |
| High QC | 800 | 88.1 | 97.2 |
Conclusion
This application note provides a comprehensive and robust method for the quantification of this compound in human plasma using LC-MS/MS. The described protocol, including solid-phase extraction for sample clean-up, offers excellent sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies of Trastuzumab in a regulated bioanalytical environment. The detailed experimental procedures and performance characteristics presented herein can be readily adapted and validated in other laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. herceptin.com [herceptin.com]
- 4. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 5. Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
Application of IYPTNGYTR Acetate in Biosimilar Development: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the development of biosimilars for monoclonal antibodies (mAbs) like Trastuzumab, ensuring analytical similarity to the reference product is paramount. Post-translational modifications (PTMs) are critical quality attributes (CQAs) that can significantly impact the efficacy, safety, and immunogenicity of a biotherapeutic. One such crucial PTM is deamidation, the conversion of an asparagine (Asn) residue to aspartic acid (Asp) or isoaspartic acid (isoAsp). The peptide IYPTNGYTR, a fragment of the complementarity-determining region (CDR) of Trastuzumab, is particularly susceptible to deamidation at the asparagine residue.[1][2][3] The resulting deamidated variants, including IYPTNGYTR acetate, are closely monitored as CQAs during biosimilar development to ensure product consistency and quality.[4][5][6]
This document provides detailed application notes and experimental protocols for the analysis of this compound and its related peptides in the context of Trastuzumab biosimilar development.
Application Notes
The primary application of monitoring IYPTNGYTR and its deamidated forms in biosimilar development is to assess and compare the level of deamidation between the biosimilar candidate and the reference product, Trastuzumab. Deamidation in the CDR can potentially alter the antibody's binding affinity to its target, HER2, and consequently affect its biological activity.[3][7] Therefore, a comprehensive characterization of this deamidation is a crucial component of the analytical similarity assessment required by regulatory agencies.[8][9]
Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the precise identification and quantification of IYPTNGYTR and its deamidated products.[1][2][10] This technique allows for the separation of the native peptide from its modified forms and their accurate measurement, providing a highly sensitive tool for comparability studies.[11][12][13]
Key applications include:
-
Comparability Assessment: Demonstrating that the levels of deamidation in the biosimilar are comparable to the originator product.[14][15]
-
Process Development and Optimization: Monitoring deamidation during manufacturing process development to identify and control critical process parameters that may influence this modification.
-
Stability Studies: Assessing the stability of the biosimilar under various stress conditions (e.g., temperature, pH) by monitoring the rate of deamidation.[16]
-
In-Process Control and Lot Release Testing: Ensuring consistent product quality by monitoring deamidation levels in each manufactured batch.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: The peptide IYPTNGYTR can be used as a surrogate peptide for the quantification of total Trastuzumab in biological matrices.[11][12][17]
Quantitative Data Summary
The following tables summarize representative quantitative data related to the analysis of IYPTNGYTR and its deamidated forms in Trastuzumab.
Table 1: LC-MS/MS Parameters for the Analysis of Trastuzumab-derived Peptides
| Peptide Sequence | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| IYPTNGYTR (unmodified) | 542.8 | 405.1 | Optimized for instrument |
| FTISADTSK (stable peptide) | 485.2 | 721.3 | Optimized for instrument |
| GPSVFPLAPSSK (conserved peptide) | 593.8 | 699.4 | Optimized for instrument |
Data compiled from representative LC-MS/MS methods for Trastuzumab quantification.[11]
Table 2: Representative Deamidation Levels in Trastuzumab
| Condition | % Deamidation (IYPTNGYTR) | Reference |
| In vitro forced degradation (56 days) | Up to 37% | [1][2] |
| Breast cancer patient samples (several months of treatment) | Up to 25% | [1][2] |
| Stressed at 37°C in PBS | Significant increase in acidic charge variants | [16] |
This table provides examples of deamidation levels observed under different conditions and is not an exhaustive list.
Experimental Protocols
Protocol 1: Sample Preparation and Tryptic Digestion of Trastuzumab for IYPTNGYTR Analysis
This protocol outlines the steps for preparing a Trastuzumab sample (either from a drug product or a biological matrix) for subsequent LC-MS/MS analysis.
Materials:
-
Trastuzumab sample (reference product or biosimilar)
-
Denaturation Buffer: 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 55 mM Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Quenching Solution: 1% Formic Acid (FA)
Procedure:
-
Denaturation and Reduction:
-
To 100 µg of Trastuzumab, add Denaturation Buffer to a final volume of 100 µL.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Buffer Exchange (optional but recommended):
-
Perform a buffer exchange into Digestion Buffer using a suitable method (e.g., spin column, dialysis) to remove the denaturant and alkylating agent.
-
-
Tryptic Digestion:
-
Add trypsin to the protein sample at a 1:20 (enzyme:substrate) ratio (w/w).
-
Incubate at 37°C for 16-18 hours.
-
-
Quenching the Digestion:
-
Add Quenching Solution to a final concentration of 0.1% FA to stop the digestion.
-
-
Sample Cleanup:
-
Clean up the peptide digest using a C18 solid-phase extraction (SPE) cartridge to remove salts and other interfering substances.
-
Elute the peptides and dry them down using a vacuum centrifuge.
-
Reconstitute the peptide sample in an appropriate solvent (e.g., 0.1% FA in water) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of IYPTNGYTR and its Deamidated Forms
This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters will need to be optimized for the instrument being used.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for targeted quantification. High-resolution mass spectrometry can be used for identification and characterization.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for IYPTNGYTR, its deamidated forms (IYPTDGYTR and IYPTisoDGYTR), and a stable control peptide (e.g., FTISADTSK).[1][2] Refer to Table 1 for example transitions.
-
Collision Energy and other MS parameters: Optimize for each peptide to achieve maximum sensitivity.
Visualizations
Caption: Experimental workflow for the analysis of IYPTNGYTR in Trastuzumab biosimilars.
Caption: Logical relationship of IYPTNGYTR deamidation as a CQA in biosimilar development.
References
- 1. Collection - LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - Analytical Chemistry - Figshare [figshare.com]
- 2. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Trastuzumab–HER2 Complex Formation on Stress-Induced Modifications in the CDRs of Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Early determination of potential critical quality attributes of therapeutic antibodies in developability studies through surface plasmon resonance-based relative binding activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. sciex.com [sciex.com]
- 13. lcms.cz [lcms.cz]
- 14. Assessment of Structural and Functional Comparability of Biosimilar Products: Trastuzumab as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Analytical Characterization of the Proposed Biosimilar Trastuzumab | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: IYPTNGYTR Acetate Standard for Mass Spectrometry Calibration
For Researchers, Scientists, and Drug Development Professionals
Introduction
IYPTNGYTR acetate is a deamidation-sensitive signature peptide of the monoclonal antibody Trastuzumab.[1] As a well-characterized synthetic peptide, it serves as a critical standard for the calibration and validation of mass spectrometry-based assays for the quantitative analysis of Trastuzumab in biological matrices. Accurate quantification of therapeutic proteins like Trastuzumab is essential throughout the drug development process, from preclinical pharmacokinetic studies to clinical monitoring. These application notes provide detailed protocols for the use of this compound as a calibration standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Physicochemical Properties
| Property | Value |
| Amino Acid Sequence | Ile-Tyr-Pro-Thr-Asn-Gly-Tyr-Thr-Arg |
| Molecular Formula | C49H74N14O15 (as free base) |
| Monoisotopic Mass | 1082.5418 g/mol (as free base) |
| Form | Acetate salt |
| Appearance | White to off-white lyophilized powder |
| Purity | >95% (as determined by HPLC) |
| Solubility | Soluble in water and aqueous buffers |
Applications
The this compound standard is primarily used for:
-
Mass Spectrometry Calibration: Establishing a standard curve for the accurate quantification of the IYPTNGYTR signature peptide, and by extension, Trastuzumab, in complex biological samples such as plasma or serum.[2][3][4][5]
-
Method Validation: Assessing the linearity, accuracy, precision, and limit of quantification (LOQ) of LC-MS/MS methods for Trastuzumab analysis.[5][6]
-
System Suitability Testing: Routine monitoring of LC-MS/MS instrument performance to ensure consistent and reliable data generation.
-
Pharmacokinetic Studies: Enabling the precise measurement of Trastuzumab concentrations over time in preclinical and clinical studies.
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS assays utilizing the this compound standard for calibration.
Table 1: Representative Calibration Curve Parameters
| Parameter | Typical Value |
| Calibration Range | 1 - 200 µg/mL[6][7] |
| Linearity (r²) | > 0.99[2][4] |
| Weighting Factor | 1/x or 1/x² |
Table 2: Assay Performance Characteristics
| Parameter | Acceptance Criteria | Typical Performance |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy within ±20%, Precision <20% | 0.5 - 5 ng/mL[3][4] |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 10% |
| Accuracy (% Bias) | Within ±15% | -5% to +5% |
Table 3: Stability of IYPTNGYTR in Human Serum
| Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature | 4 hours | > 95%[7] |
| 4°C (Processed Sample) | 48 hours | > 90%[7] |
| Freeze-Thaw (-20°C to -80°C) | 5 cycles | > 90%[7] |
| Long-term Storage (-80°C) | 15 days | > 90%[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution and a series of working standard solutions for constructing a calibration curve.
Materials:
-
This compound standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Low-protein binding microcentrifuge tubes
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in LC-MS grade water to a final concentration of 1 mg/mL to create the stock solution. For example, add 1 mL of water to 1 mg of peptide.
-
Vortex gently to ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution using a suitable buffer (e.g., 50% acetonitrile in water with 0.1% formic acid) to prepare a series of working standard solutions.
-
The concentration range of the working standards should encompass the expected concentration of the analyte in the unknown samples. A typical range is 1 µg/mL to 200 µg/mL.[6][7]
-
-
Storage:
-
Store the stock solution and working solutions at -20°C or -80°C in low-protein binding tubes.
-
Avoid repeated freeze-thaw cycles.[7] Aliquot into single-use volumes if necessary.
-
Protocol 2: Construction of a Calibration Curve
Objective: To generate a standard curve for the quantification of IYPTNGYTR in unknown samples.
Materials:
-
This compound working standard solutions
-
Blank biological matrix (e.g., human serum, plasma)
-
Internal standard (e.g., stable isotope-labeled IYPTNGYTR or another suitable peptide)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Reducing agent (e.g., dithiothreitol)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin (sequencing grade)
-
LC-MS/MS system
Procedure:
-
Preparation of Calibration Standards:
-
Spike the IYPTNGYTR working standard solutions into the blank biological matrix to create a series of calibration standards at different concentrations.
-
A typical calibration curve consists of 6-8 non-zero concentration levels.
-
Include a blank sample (matrix without peptide) and a zero sample (matrix with internal standard but no peptide).
-
-
Sample Preparation (Immunoaffinity Capture and Digestion):
-
Add a fixed amount of internal standard to each calibration standard and unknown sample.
-
Perform immunoaffinity capture of Trastuzumab from the matrix using anti-human IgG magnetic beads.[2]
-
Wash the beads to remove non-specific proteins.
-
Elute the captured Trastuzumab.
-
Reduce and alkylate the disulfide bonds.
-
Digest the protein with trypsin overnight at 37°C to generate the IYPTNGYTR signature peptide.[3]
-
Stop the digestion by adding formic acid.
-
Centrifuge the samples and transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up a multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) method to monitor the precursor and product ions of IYPTNGYTR and the internal standard.[8]
Table 4: Suggested MRM Transitions for IYPTNGYTR
Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 542.8 [M+2H]²⁺ 405.1 Optimized for instrument 542.8 [M+2H]²⁺ 721.3 Optimized for instrument -
-
Data Analysis:
-
Integrate the peak areas of the IYPTNGYTR and internal standard MRM transitions.
-
Calculate the peak area ratio (IYPTNGYTR / Internal Standard).
-
Plot the peak area ratio against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to generate the calibration curve.[9]
-
Use the equation of the line to determine the concentration of IYPTNGYTR in the unknown samples.
-
Visualizations
References
- 1. Collection - LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - Analytical Chemistry - Figshare [figshare.com]
- 2. sciex.com [sciex.com]
- 3. agilent.com [agilent.com]
- 4. sciex.com [sciex.com]
- 5. LC-MS/MS Validation Analysis of Trastuzumab Using dSIL Approach for Evaluating Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of co-administered trastuzumab and pertuzumab in serum based on nano-surface and molecular-orientation limited (nSMOL) proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. Standard Concentration Curve and Absolute Concentration Determination | Proteomics [medicine.yale.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for IYPTNGYTR Acetate
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing mass spectrometry parameters for the peptide IYPTNGYTR acetate. IYPTNGYTR is a signature peptide derived from the complementarity-determining region of the monoclonal antibody trastuzumab, and its accurate quantification is crucial for pharmacokinetic and biotransformation studies.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Poor Signal Intensity / No Peak | 1. Suboptimal Ionization: Incorrect electrospray ionization (ESI) source settings. 2. Sample Loss During Preparation: Peptides may be lost during desalting or cleanup steps.[3] 3. Low Abundance: The peptide may be present at a low concentration in the sample. 4. Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the target peptide.[3] 5. Incorrect MRM Transition: The selected precursor and product ion m/z values may be incorrect. | 1. Optimize ESI parameters such as spray voltage, ion source temperature, and gas flows. Refer to the parameter tables below for starting points. 2. Use a trusted desalting protocol and consider spiking a known amount of a standard peptide to assess recovery.[3] 3. Concentrate the sample or increase the injection volume. 4. Improve chromatographic separation to resolve the peptide from interfering matrix components. Consider using a different column or gradient. 5. Verify the precursor and product ion m/z values for IYPTNGYTR. The doubly charged precursor is commonly observed at m/z 542.8. |
| High Background Noise | 1. Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system can lead to high background noise. 2. Presence of Detergents: Detergents used in sample preparation are difficult to remove and ionize well, causing significant background.[4] | 1. Use high-purity, LC-MS grade solvents and flush the system thoroughly.[5] 2. Avoid detergents in the final sample preparation steps. If their use is unavoidable, ensure a robust cleanup procedure is in place.[4] |
| Peak Tailing or Splitting | 1. Poor Chromatography: Issues with the analytical column, such as contamination or degradation. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the peptide. | 1. Use a guard column and ensure the analytical column is not overloaded.[6] If necessary, wash or replace the column. 2. Adjust the mobile phase composition, including the organic solvent and the concentration of the acid modifier (e.g., formic acid). |
| Inconsistent Retention Time | 1. LC System Instability: Fluctuations in pump pressure or temperature can lead to shifts in retention time.[5] 2. Column Equilibration: Insufficient equilibration of the column between injections. | 1. Ensure the LC system is properly maintained and delivering a stable flow.[5] 2. Allow for adequate column equilibration time in the analytical method. |
| Evidence of Deamidation | 1. Sample Handling and Storage: The asparagine (N) residue in IYPTNGYTR is susceptible to deamidation, forming aspartic acid (D) or isoaspartic acid (isoD). This can be exacerbated by high pH and temperature.[1][2] 2. In-source Decay/Fragmentation: High source temperatures or voltages can sometimes induce fragmentation or modifications. | 1. Maintain samples at a low temperature and neutral or slightly acidic pH to minimize deamidation.[1][2] 2. Optimize ion source parameters to be as gentle as possible while maintaining good signal intensity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common precursor and product ions for IYPTNGYTR?
A1: The most commonly used precursor ion for IYPTNGYTR is the doubly charged molecule ([M+2H]²⁺) at a mass-to-charge ratio (m/z) of 542.8. A common fragment ion used for quantification in Multiple Reaction Monitoring (MRM) is observed at m/z 404.7.
Q2: How can I improve the sensitivity of my IYPTNGYTR assay?
A2: To improve sensitivity, consider the following:
-
Optimize Ion Source Parameters: Systematically adjust parameters like spray voltage, source temperature, and nebulizer gas flow to maximize the ion signal for IYPTNGYTR.
-
Enhance Chromatographic Performance: Use a high-quality column and an optimized gradient to achieve sharp, narrow peaks, which increases the signal-to-noise ratio.
-
Sample Preparation: Ensure efficient digestion if the peptide is being generated from a larger protein (trastuzumab). Use a robust sample cleanup method to remove interfering substances.[4][7]
-
Instrument Calibration: Regularly calibrate your mass spectrometer to ensure high mass accuracy and resolution.
Q3: My IYPTNGYTR peak is showing a shoulder or an adjacent peak. What could be the cause?
A3: A common reason for this is the deamidation of the asparagine (N) residue in the peptide sequence. This modification results in a mass shift and can lead to the formation of IYPTDGYTR and IYPTisoDGYTR, which may have slightly different retention times.[1][2] It is important to monitor for these modified forms, especially in stability studies or when analyzing in vivo samples.
Q4: What are some general guidelines for sample preparation for IYPTNGYTR analysis?
A4: For optimal results, follow these guidelines:
-
Solvent: Dissolve the peptide in a solvent compatible with reverse-phase chromatography and mass spectrometry, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to aid ionization.[4]
-
Avoid Salts and Detergents: High concentrations of non-volatile salts (e.g., NaCl, PBS) and detergents (e.g., SDS, Triton X-100) can severely suppress the electrospray ionization process and should be removed during sample cleanup.[4]
-
Storage: For short-term storage, keep the peptide solution refrigerated. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to prevent degradation.[8]
Experimental Protocols and Data
Table 1: Recommended Starting Mass Spectrometry Parameters for IYPTNGYTR
The following table summarizes starting parameters for the analysis of IYPTNGYTR based on literature. These should be used as a starting point and further optimized for your specific instrument and experimental conditions.
| Parameter | Value | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | IYPTNGYTR contains basic residues, making it suitable for positive ion mode. |
| Precursor Ion (Q1) | m/z 542.8 ([M+2H]²⁺) | This is the doubly charged precursor ion. |
| Product Ion (Q3) | m/z 404.7 | A common and intense fragment ion suitable for quantification. |
| Ion Source Temperature | 500-650 °C | Higher temperatures can aid desolvation but may also promote in-source decay if too high. Optimization is key. |
| IonSpray Voltage | 4500-5500 V | This should be optimized to achieve a stable spray and maximal signal. |
| Curtain Gas (CUR) | 30-40 psi | Helps to prevent solvent droplets and neutral contaminants from entering the mass spectrometer. |
| Nebulizer Gas (GS1) | 50-65 psi | Assists in the formation of the electrospray plume. |
| Heater Gas (GS2) | 50-65 psi | Aids in the desolvation of the electrospray droplets. |
| Collision Energy (CE) | Instrument Dependent | This parameter requires optimization to maximize the intensity of the desired product ion (m/z 404.7). |
| Declustering Potential (DP) | Instrument Dependent | Helps to prevent ion clusters from entering the mass analyzer. Requires careful optimization. |
Note: The optimal values for Collision Energy and Declustering Potential are highly instrument-specific and should be determined empirically by infusing a standard solution of this compound and varying these parameters.
Methodology: General Protocol for LC-MS/MS Analysis of IYPTNGYTR
-
Sample Preparation:
-
If starting from a protein sample (e.g., trastuzumab), perform a tryptic digest to generate the IYPTNGYTR peptide. A typical digestion is performed at 37°C for 3 hours at pH 7.[2]
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other interferences.
-
Reconstitute the dried peptide in the initial mobile phase conditions.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient from a low percentage of Mobile Phase B to a higher percentage to ensure good separation of IYPTNGYTR from other peptides and matrix components.
-
Flow Rate: Dependent on the column diameter (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: Maintain a constant temperature (e.g., 40°C) for reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Set up the mass spectrometer in positive ESI mode.
-
Use the parameters from Table 1 as a starting point.
-
Perform a direct infusion of an IYPTNGYTR standard to optimize the collision energy and declustering potential for the specific MRM transition (542.8 -> 404.7).
-
Set up the data acquisition method to monitor the specified MRM transition.
-
Visualizations
Workflow for Optimizing this compound MS Parameters
Caption: Workflow for optimizing IYPTNGYTR MS parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. zefsci.com [zefsci.com]
- 6. agilent.com [agilent.com]
- 7. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing IYPTNGYTR Acetate Deamidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the deamidation of the IYPTNGYTR acetate peptide during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound deamidation and why is it a concern?
A1: Deamidation is a common non-enzymatic chemical modification of peptides and proteins where the side chain amide group of an asparagine (Asn or N) or glutamine (Gln) residue is hydrolyzed. In the case of the IYPTNGYTR peptide, the asparagine (N) residue is susceptible to deamidation, converting it to aspartic acid (Asp) or isoaspartic acid (isoAsp). This conversion introduces a negative charge and a mass shift of +0.984 Da, which can alter the peptide's structure, charge, and biological activity, leading to inaccurate analytical results and potentially impacting the therapeutic efficacy of peptide-based drugs.[1][2] The presence of a glycine (Gly or G) residue immediately C-terminal to the asparagine in the IYPTNGY TR sequence makes this peptide particularly prone to deamidation.[3][4]
Q2: What are the primary factors that influence the rate of deamidation during sample preparation?
A2: The rate of deamidation is significantly influenced by several factors:[1][5][6]
-
pH: Deamidation is highly pH-dependent. Rates are generally lowest at acidic pH (around 3-6) and increase significantly under neutral to alkaline conditions (pH > 7).[1][6]
-
Temperature: Higher temperatures accelerate the rate of deamidation.[5][7] Therefore, keeping samples cold whenever possible is crucial.
-
Buffer Composition: The type of buffer and its concentration can influence deamidation rates. For example, phosphate and bicarbonate buffers can catalyze deamidation compared to buffers like Tris.[8][9]
-
Incubation Time: Longer exposure to conditions that promote deamidation (e.g., high pH, elevated temperature) will result in a greater extent of modification.
Q3: How can I detect and quantify deamidation of my IYPTNGYTR peptide?
A3: Several analytical techniques can be used to detect and quantify deamidation:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Deamidated forms of the peptide often have slightly different retention times compared to the native peptide due to the change in charge and conformation.[10]
-
Mass Spectrometry (MS): This is a highly sensitive method to detect the characteristic +0.984 Da mass shift associated with deamidation. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact site of modification.[10][11]
-
Ion-Exchange Chromatography (IEX): The introduction of a negatively charged carboxylic acid group upon deamidation allows for separation of the modified peptide from the parent peptide based on charge.[12]
Troubleshooting Guide
Problem: I am observing a high level of deamidation in my IYPTNGYTR sample after preparation for mass spectrometry analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH of Digestion Buffer | Switch to a buffer with a lower pH. For trypsin digestion, which is optimal at pH 7.5-8.5, consider using a lower pH (e.g., pH 6.0-7.0) for a shorter duration or using an alternative enzyme like Lys-C which is more active at lower pH.[13] Tris buffer at a lower concentration (e.g., 20 mM) has been shown to reduce deamidation artifacts compared to bicarbonate buffers.[8][9] | Reduced formation of deamidation products during the digestion step. |
| Elevated Temperature | Perform all sample handling and incubation steps at reduced temperatures. For enzymatic digestions that require elevated temperatures (e.g., 37°C), minimize the incubation time. Whenever possible, keep samples on ice or in a cooled autosampler. | Slower deamidation kinetics, leading to less modification. |
| Prolonged Incubation Time | Optimize protocols to minimize the duration of each sample preparation step, especially the enzymatic digestion. A shorter digestion time, even if it results in slightly less efficient cleavage, may be preferable to minimize deamidation.[13] | Less time for deamidation to occur, preserving the original state of the peptide. |
| Inappropriate Buffer System | Avoid using buffers known to accelerate deamidation, such as phosphate and bicarbonate.[8] Use a non-nucleophilic buffer like Tris-HCl. The addition of a small percentage of an organic solvent like acetonitrile (e.g., 10%) to the digestion buffer can also help reduce deamidation.[8][9] | The rate of the deamidation reaction is reduced. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of pH, temperature, and buffer composition on asparagine deamidation rates.
Table 1: Effect of pH on the Half-Life of Deamidation for an Asn-Gly Containing Peptide
| pH | Approximate Half-Life (Days) at 37°C |
| 5.0 | > 100 |
| 7.4 | 1.4[14] |
| 9.0 | < 1 |
Data is generalized from studies on model peptides containing the Asn-Gly motif and illustrates the significant impact of pH.
Table 2: Influence of Temperature on Deamidation Rate
| Temperature (°C) | Relative Deamidation Rate |
| 4 | 1x (Baseline) |
| 25 | ~5-10x |
| 37 | ~20-40x |
This table provides a general illustration of the exponential increase in deamidation rate with temperature.
Table 3: Comparison of Deamidation Artifacts in Different Digestion Buffers
| Buffer (pH ~7.8) | Relative Level of Artificial Deamidation |
| 20 mM Tris-HCl + 10% Acetonitrile | Low[9] |
| 20 mM Tris-HCl | Moderate[8] |
| 20 mM Ammonium Bicarbonate | High[9] |
Experimental Protocols
Protocol 1: Low-Deamidation Sample Preparation for LC-MS Peptide Mapping
This protocol is designed to minimize deamidation of the IYPTNGYTR peptide during sample preparation for mass spectrometry analysis.
-
Reconstitution: Reconstitute the lyophilized this compound peptide in a low pH buffer, such as 0.1% formic acid in water, to the desired concentration.
-
Reduction and Alkylation (if part of a larger protein):
-
If the peptide is part of a larger protein requiring digestion, perform reduction and alkylation steps.
-
Denature the protein in a buffer containing a chaotropic agent (e.g., 6 M Guanidine HCl) at a pH around 6.5.
-
Reduce disulfide bonds with dithiothreitol (DTT) at a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
Alkylate free cysteine residues with iodoacetamide (IAA) at a final concentration of 25 mM in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange: Remove the denaturant, reducing, and alkylating agents by buffer exchange into a low-deamidation digestion buffer (e.g., 20 mM Tris-HCl, pH 7.0) using a desalting column.
-
Enzymatic Digestion:
-
Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate at 37°C for a minimized duration (e.g., 2-4 hours). Monitor digestion completion if possible to avoid over-digestion.
-
-
Quenching the Reaction: Stop the digestion by adding formic acid to a final concentration of 1% to lower the pH to ~2-3.
-
LC-MS Analysis: Immediately analyze the sample by LC-MS or store at -80°C to prevent further degradation.
Visualizations
Caption: Chemical mechanism of asparagine deamidation.
Caption: Optimized workflow for low-deamidation sample preparation.
References
- 1. Protein deamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of sucrose and mannitol on asparagine deamidation rates of model peptides in solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlling deamidation rates in a model peptide: effects of temperature, peptide concentration, and additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cantera.org [cantera.org]
- 12. promega.ca [promega.ca]
- 13. Effect of N-1 and N-2 residues on peptide deamidation rate in solution and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
Technical Support Center: Optimizing Chromatographic Resolution of IYPTNGYTR Acetate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and experimental protocols to enhance the chromatographic resolution of the peptide IYPTNGYTR acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chromatographic challenges?
IYPTNGYTR is a signature peptide derived from the monoclonal antibody Trastuzumab.[1][2][3] Its acetate salt form is commonly used for analysis. The primary challenges in its chromatographic analysis include:
-
Deamidation: The Asparagine-Glycine (N-G) sequence in IYPTNGYTR makes it highly susceptible to deamidation, where the asparagine residue is converted to aspartic acid or isoaspartic acid.[1][3][4] This creates closely related impurities that can be difficult to resolve from the main peptide peak.
-
Secondary Interactions: Peptides can engage in secondary ionic interactions with residual silanols on silica-based columns, leading to peak tailing.
-
Complex Mixtures: As a product of protein digestion, it is often present in complex sample matrices, requiring high-resolution methods to achieve adequate separation from other components.[5]
Q2: What are the recommended starting conditions for Reverse-Phase HPLC (RP-HPLC) of this compound?
For initial method development, a standard set of conditions provides a robust starting point. Subsequent optimization is crucial for achieving high resolution.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 300 Å pore size, 2.1-4.6 mm ID, 150 mm length, <3 µm particle size | C18 provides good hydrophobic retention for this peptide. A 300 Å pore size is optimal for peptides to prevent restricted diffusion. Smaller particles enhance efficiency.[6][7] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA is an effective ion-pairing agent that improves peak shape by masking silanol interactions and forming a hydrophobic ion pair with the peptide.[8][9][10] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Acetonitrile is a common organic modifier with low viscosity and good UV transparency, offering excellent selectivity for peptides.[9][11] |
| Gradient | 5% to 50% B over 45 minutes | A shallow gradient is recommended for peptide separations to resolve components with similar hydrophobicity.[11] |
| Flow Rate | 0.8-1.0 mL/min (for 4.6 mm ID column) | A standard flow rate ensures good column efficiency without generating excessive backpressure. |
| Temperature | 40-50 °C | Elevated temperatures can improve peak shape and reduce mobile phase viscosity, but must be used cautiously to avoid peptide degradation.[12][13] |
| Detection | UV at 214 nm | The peptide bond absorbs strongly at 214 nm, providing a sensitive and universal detection wavelength for all peptide components.[7] |
Q3: How does the choice of ion-pairing agent affect the separation?
The ion-pairing agent is critical for achieving sharp, symmetrical peaks in peptide chromatography.[8]
-
Trifluoroacetic Acid (TFA): At 0.1%, TFA is the most common choice. It provides excellent ion-pairing, leading to sharp peaks and good retention.[9] However, it can cause ion suppression in mass spectrometry (MS) detection.[9]
-
Formic Acid (FA): Typically used at 0.1%, formic acid is more MS-friendly but is a weaker ion-pairing agent.[9][14] This may result in broader peaks or lower retention compared to TFA.
-
Heptafluorobutyric Acid (HFBA): This is a stronger ion-pairing agent than TFA and can be used to increase the retention of more hydrophilic peptides.[8][15]
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic analysis of this compound.
Problem: Poor Resolution or Co-eluting Peaks
-
Possible Cause 1: Gradient is too steep.
-
Solution: Decrease the gradient slope. A shallower gradient increases the separation window for closely eluting species like deamidation products. After an initial scouting run, create a focused gradient around the elution time of IYPTNGYTR.[9] For example, if the peptide elutes at 30% Acetonitrile, try a gradient of 20-40% Acetonitrile over a longer duration.[9]
-
-
Possible Cause 2: Insufficient column efficiency.
-
Possible Cause 3: Inappropriate mobile phase selectivity.
-
Solution: Change the organic modifier (e.g., from acetonitrile to methanol) or the ion-pairing agent (e.g., from TFA to formic acid or HFBA) to alter selectivity.[8][9] Additionally, adjusting the mobile phase pH can change the ionization state of the peptide and its impurities, impacting retention and selectivity.[9][11]
-
Problem: Asymmetrical Peaks (Tailing or Fronting)
-
Possible Cause 1: Secondary interactions with the column.
-
Solution: Ensure the concentration of the ion-pairing agent (TFA) is sufficient (0.1%) to mask active sites on the stationary phase.[9] Using a well-end-capped, modern HPLC column can also minimize these interactions.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the mass of the sample injected onto the column. Overloading can saturate the stationary phase, leading to peak distortion.[17]
-
-
Possible Cause 3: Sample solvent mismatch.
-
Solution: Dissolve the this compound sample in the initial mobile phase (e.g., 95% Mobile Phase A / 5% Mobile Phase B) or a weaker solvent.[9] Injecting a sample dissolved in a solvent much stronger than the mobile phase will cause poor peak shape.
-
Problem: Broad Peaks
-
Possible Cause 1: Extra-column volume.
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
-
-
Possible Cause 2: Column degradation.
-
Possible Cause 3: Low temperature.
-
Solution: Increase the column temperature (e.g., to 50 °C). This lowers the mobile phase viscosity, improving mass transfer and leading to sharper peaks.[12]
-
Experimental Protocols
Protocol 1: Optimizing the Gradient Slope
This protocol aims to improve the resolution between IYPTNGYTR and its closely eluting impurities by creating a focused, shallow gradient.
-
Initial Scouting Run:
-
Perform a fast, broad gradient run (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution time (%B) of IYPTNGYTR.
-
-
Calculate Gradient Slope (k*):
-
Use the following equation: k* = (tG * F) / (S * Vm), where tG is gradient time, F is flow rate, S is a peptide-dependent constant (often estimated as 0.1 * M^0.5, where M is molecular weight), and Vm is column volume. Aim for a k* value between 2 and 5 for optimal peptide resolution.
-
-
Design Focused Gradient:
-
Based on the scouting run, design a new gradient that starts ~5% below the elution %B and ends ~5% above it.[9]
-
Extend the gradient time to make the slope shallower.
-
-
Execute and Evaluate:
-
Run the new focused gradient.
-
Calculate the resolution (Rs) between IYPTNGYTR and its nearest impurity. An Rs value ≥ 1.5 indicates baseline separation.
-
Illustrative Data: Gradient Optimization
| Gradient Program (%B in min) | Gradient Slope (%B/min) | Retention Time (min) | Resolution (Rs) of IYPTNGYTR and Impurity |
| 5-65% in 30 min | 2.0 | 18.2 | 1.1 |
| 20-40% in 20 min | 1.0 | 19.5 | 1.6 |
| 25-35% in 20 min | 0.5 | 21.1 | 2.1 |
Protocol 2: Evaluating Ion-Pairing Reagents
This protocol compares TFA and Formic Acid to assess their impact on peak shape and MS compatibility.
-
Prepare Mobile Phases:
-
Set A (TFA): Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in ACN.
-
Set B (FA): Mobile Phase A: 0.1% Formic Acid in water. Mobile Phase B: 0.1% Formic Acid in ACN.
-
-
Column Equilibration:
-
Thoroughly flush the HPLC system and column with the new mobile phase set before analysis. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase conditions.
-
-
Analysis:
-
Inject the this compound sample and run the optimized gradient from Protocol 1.
-
-
Data Comparison:
-
Compare the chromatograms. Evaluate peak width, asymmetry factor, and retention time. If using an MS detector, compare signal intensity.
-
Illustrative Data: Ion-Pairing Agent Comparison
| Ion-Pairing Agent (0.1%) | Retention Time (min) | Peak Asymmetry (As) | Peak Width (min) |
| Trifluoroacetic Acid (TFA) | 21.1 | 1.1 | 0.18 |
| Formic Acid (FA) | 19.8 | 1.5 | 0.25 |
Protocol 3: Column Temperature Study
This protocol investigates the effect of temperature on resolution and peak shape.
-
Set Initial Temperature:
-
Set the column thermostat to 30 °C.
-
-
Equilibrate and Run:
-
Allow the column to fully equilibrate at the set temperature.
-
Inject the sample and run the optimized gradient.
-
-
Increase Temperature Incrementally:
-
Increase the temperature in 10 °C increments (e.g., 40 °C, 50 °C, 60 °C).
-
At each step, ensure the column is fully equilibrated before injecting the sample.
-
-
Evaluate Results:
-
Analyze the chromatograms for changes in retention time (will decrease), peak width, and resolution. Select the temperature that provides the best balance of resolution and analysis time without evidence of peptide degradation.[12]
-
Illustrative Data: Temperature Optimization
| Temperature (°C) | Retention Time (min) | Resolution (Rs) | Peak Width (min) |
| 30 | 22.5 | 1.9 | 0.22 |
| 40 | 21.1 | 2.1 | 0.18 |
| 50 | 20.2 | 2.2 | 0.17 |
| 60 | 19.4 | 2.0 | 0.16 |
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. mastelf.com [mastelf.com]
- 13. Method Development for Improved Chromatographic Resolution and Throughput for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Ion Pair Reagents | Thermo Fisher Scientific [thermofisher.com]
- 15. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.com]
- 16. biotage.com [biotage.com]
- 17. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Quantification of IYPTNGYTR Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of IYPTNGYTR acetate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by the presence of co-eluting components in the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] Biological matrices like plasma or serum are complex and contain numerous endogenous substances (e.g., salts, lipids, proteins) that can interfere with the ionization process in the mass spectrometer.[1][3][4]
Q2: What are the primary strategies to mitigate matrix effects in this compound quantification?
A2: The most effective strategies to minimize matrix effects include:
-
Thorough Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation help to remove interfering matrix components before LC-MS analysis.[1][5]
-
Chromatographic Optimization: Improving the separation of this compound from matrix components can reduce co-elution and thus minimize ion suppression.[1][6]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects as it co-elutes with the analyte and is affected similarly by ion suppression or enhancement.[7][8][9][10]
Q3: Why is a stable isotope-labeled (SIL) internal standard the preferred choice for quantifying this compound?
A3: A SIL internal standard of IYPTNGYTR has a chemical structure and physicochemical properties that are nearly identical to the analyte.[8][9] This means it will behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[9] Any variability, including matrix effects, that affects the analyte will also affect the SIL internal standard to the same degree, allowing for accurate correction and reliable quantification.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Problem 1: Low signal intensity or poor sensitivity for this compound in biological samples compared to standards in a clean solvent.
-
Possible Cause: Ion suppression due to co-eluting matrix components.[1]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: If using protein precipitation, consider switching to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a wider range of interferences.[1][5]
-
Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to improve the separation of this compound from the region of ion suppression. A post-column infusion experiment can help identify these regions.[6]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[6]
-
Utilize a SIL Internal Standard: If not already in use, incorporating a SIL internal standard of IYPTNGYTR is highly recommended to compensate for signal loss.[7][8][9][10]
-
Problem 2: High variability and poor reproducibility of this compound quantification between different sample lots.
-
Possible Cause: Inconsistent matrix effects between different biological samples.[7]
-
Troubleshooting Steps:
-
Implement a Robust Internal Standard Strategy: The use of a SIL internal standard is crucial to normalize for inter-sample variability in matrix effects.[7][10]
-
Standardize Sample Collection and Handling: Ensure consistent procedures for sample collection, storage, and pre-treatment to minimize variability in the sample matrix from the outset.
-
Evaluate Different Sample Preparation Protocols: Test different SPE sorbents or LLE solvents to find a method that provides the most consistent cleanup across various sample lots.
-
Problem 3: The signal of the SIL internal standard is also suppressed, leading to inaccurate results.
-
Possible Cause: Extreme levels of matrix components are suppressing the ionization of both the analyte and the internal standard non-proportionally.[6]
-
Troubleshooting Steps:
-
Enhance Sample Preparation: A more effective sample cleanup is necessary. Consider a multi-step approach, such as protein precipitation followed by SPE.
-
Optimize Chromatographic Selectivity: Further improve the separation to move the analyte and internal standard away from the most significant sources of ion suppression.[12]
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to ensure that the matrix effect is consistent across the analytical run.[3]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general procedure for cleaning up plasma samples containing this compound using a mixed-mode SPE cartridge.
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 10 µL of the SIL-IYPTNGYTR internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the this compound and SIL-IYPTNGYTR with 500 µL of 5% ammonium hydroxide in methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the mobile phase starting conditions for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol offers an alternative cleanup method using liquid-liquid partitioning.
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the SIL-IYPTNGYTR internal standard solution.
-
Add 50 µL of 1M ammonium hydroxide to basify the sample.
-
-
Extraction:
-
Add 600 µL of methyl-tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Phase Separation and Collection:
-
Transfer the upper organic layer to a clean tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions for LC-MS analysis.
-
Data Presentation
Table 1: Comparison of this compound Recovery and Matrix Effect with Different Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85 ± 8 | -45 ± 12 |
| Liquid-Liquid Extraction | 72 ± 6 | -25 ± 9 |
| Solid-Phase Extraction | 95 ± 4 | -10 ± 5 |
Data are presented as mean ± standard deviation (n=6). Negative matrix effect indicates ion suppression.
Table 2: Performance of this compound Quantification with and without a SIL Internal Standard
| Parameter | Without SIL-IS | With SIL-IS |
| Accuracy (%) | 75 - 130 | 95 - 105 |
| Precision (%CV) | < 25 | < 5 |
| Linearity (r²) | 0.985 | 0.999 |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 9. cpcscientific.com [cpcscientific.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
IYPTNGYTR acetate stability under different storage conditions
This technical support center provides guidance on the stability, storage, and handling of IYPTNGYTR acetate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound solution has been stored at -20°C for over a month. Can I still use it?
A1: It is recommended to use stock solutions stored at -20°C within one month to ensure optimal stability and activity.[1] Storage for longer periods at this temperature may lead to degradation. For long-term storage of stock solutions, -80°C is recommended, which can preserve the peptide for up to six months.[1] If you must use a solution stored for longer than the recommended period, it is advisable to perform a quality control check, such as mass spectrometry, to assess its integrity.
Q2: I observe a decrease in the activity of the peptide in my cell-based assays. What could be the cause?
A2: A decrease in activity can be attributed to several factors:
-
Improper Storage: Ensure the peptide, both in solid form and in solution, has been stored at the recommended temperatures and protected from moisture.[1]
-
Peptide Degradation: IYPTNGYTR is sensitive to deamidation, a common degradation pathway for peptides containing asparagine (N) followed by glycine (G). This process is accelerated at neutral to high pH (pH 7.5 and above).[1] Ensure your experimental buffers are at an appropriate pH.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the peptide. It is best practice to aliquot the stock solution into single-use volumes to avoid this.
Q3: I am dissolving the lyophilized this compound powder and see some particulates. Is this normal?
A3: Lyophilized peptides should dissolve into a clear solution. If you observe particulates, it could indicate incomplete dissolution or potential aggregation. Try sonicating the solution briefly to aid dissolution. If particulates remain, it may suggest a problem with the peptide's integrity or the choice of solvent. When preparing aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use.[1]
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for peptides like this compound include:
-
Deamidation: The sequence "NG" (Asparagine-Glycine) in IYPTNGYTR is particularly susceptible to deamidation, especially at pH 7.5 and higher.[1]
-
Oxidation: Residues such as Tyrosine (Y) can be susceptible to oxidation, which can be initiated by exposure to air, light, or certain metal ions.
-
Hydrolysis: Peptide bonds can be hydrolyzed, leading to fragmentation. This is more likely to occur under strongly acidic or basic conditions.[2]
Storage and Stability Data
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the recommended storage conditions for maintaining the integrity of the peptide.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -80°C | 2 years | Sealed storage, away from moisture. |
| -20°C | 1 year | Sealed storage, away from moisture. | |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture. |
| -20°C | 1 month | Sealed storage, away from moisture. |
Data summarized from MedchemExpress.com product information.[1]
Experimental Protocols
Protocol for Assessing the Stability of this compound under Forced Degradation
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity water
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
HPLC or UPLC system with a C18 column
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in high-purity water.
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl (1:1 v/v).
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH (1:1 v/v).
-
Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂ (1:1 v/v).
-
Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Incubate the stock solution at 4°C, 25°C, and 40°C for 1, 3, and 7 days.
-
-
Photostability:
-
Expose the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
4. Analysis:
-
Analyze all samples by LC-MS.
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to separate the parent peptide from its degradation products.
-
Mass Spectrometry: Operate in positive ion mode to identify the mass of the parent peptide and any new peaks corresponding to degradation products.
Diagrams
Caption: Workflow for handling and storage of this compound.
References
Technical Support Center: Mitigating Carryover of IYPTNGYTR Acetate in LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing carryover during the LC-MS/MS analysis of the peptide IYPTNGYTR acetate.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS/MS analysis and why is it a concern for this compound?
A1: Carryover is the phenomenon where a portion of an analyte from a previous injection appears in a subsequent analysis, leading to artificially inflated results for the following sample.[1] For a quantitative assay of this compound, a signature peptide often used in pharmacokinetic studies of therapeutic antibodies like Trastuzumab, carryover can severely compromise the accuracy and reliability of the data.[2][3]
Q2: What are the primary sources of carryover in an LC-MS/MS system?
A2: Carryover can originate from various components of the LC-MS/MS system that come into contact with the sample. The most common sources include the autosampler needle, injection valve rotor seals, sample loop, and the analytical column itself.[1][4][5] Due to its hydrophobic nature, IYPTNGYTR can adhere to these surfaces.
Q3: What are the physicochemical properties of IYPTNGYTR that make it prone to carryover?
A3: IYPTNGYTR is a relatively hydrophobic peptide due to the presence of amino acids such as Isoleucine (I), Tyrosine (Y), Proline (P), and Leucine (L). This hydrophobicity increases its propensity to adsorb to non-polar surfaces within the LC system, such as C18 columns and various polymeric components of the fluidic path, leading to carryover.
Q4: How can I distinguish between carryover and system contamination?
A4: To differentiate between carryover and contamination, a systematic injection of blank and standard solutions is recommended. In the case of carryover, the signal of the analyte will be highest in the first blank injection following a high-concentration sample and will decrease with subsequent blank injections. If the signal remains relatively constant across multiple blank injections, it is more likely due to contamination of the mobile phase, solvents, or a system component.
Troubleshooting Guides
Issue 1: Persistent this compound Signal in Blank Injections
This guide provides a step-by-step approach to identify and eliminate the source of carryover.
Step 1: Isolate the Source of Carryover
A logical troubleshooting workflow can help pinpoint the origin of the carryover.
References
Navigating the Nuances of IYPTNGYTR Acetate Analysis: A Technical Support Guide
Welcome to the technical support center for the analysis of IYPTNGYTR acetate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable answers to common questions and troubleshooting challenges encountered during the quantitative analysis of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard for the quantitative analysis of this compound by LC-MS/MS?
For the highest accuracy and precision in LC-MS/MS-based quantification, a stable isotope-labeled (SIL) version of the IYPTNGYTR peptide is the gold standard internal standard (IS).[1][2] A SIL-IYPTNGYTR will have the same chemical and physical properties as the analyte, ensuring it co-elutes and experiences similar ionization effects, thus effectively normalizing for variations in sample preparation, injection volume, and matrix effects.[1][2]
When selecting a SIL-IYPTNGYTR, consider the following:
-
Isotopic Labeling: Incorporate heavy isotopes such as ¹³C or ¹⁵N. It is advisable to use amino acids with the highest possible isotopic purity (>99% enrichment) to minimize isotopic interference.[3]
-
Mass Shift: Aim for a mass difference of at least 4-6 Da between the analyte and the SIL-IS to prevent mass spectrometric cross-talk.
-
Label Position: The position of the stable isotope label should be stable and not prone to exchange.
Q2: How should I prepare my this compound sample and internal standard for LC-MS/MS analysis?
Proper sample and internal standard preparation is critical for reproducible results.
-
Weighing: Due to the hygroscopic nature of synthetic peptides, allow the lyophilized this compound and SIL-IS to equilibrate to room temperature in a desiccator before opening and weighing.[4] Weighing should be performed quickly to minimize moisture absorption.[4]
-
Stock Solutions: Prepare initial stock solutions in a solvent that ensures complete dissolution and stability. High-purity water or a dilute aqueous solution of a non-interfering acid (e.g., 0.1% formic acid) is a good starting point. Avoid strong acids like TFA if performing MS detection, as they can cause ion suppression.[3][5]
-
Working Solutions: Dilute the stock solutions to the desired concentration using the initial mobile phase composition of your LC gradient. This practice, known as "solvent matching," helps to ensure good peak shape.
-
Internal Standard Spiking: Add a fixed concentration of the SIL-IYPTNGYTR internal standard to all samples, including calibration standards, quality controls, and unknown samples, at the beginning of the sample preparation process. This ensures that the IS compensates for variability throughout the entire analytical workflow.
Q3: What are the key considerations for developing an LC-MS/MS method for this compound?
-
Column Selection: A C18 reversed-phase column is a suitable starting point for peptide separations.[6] Columns specifically designed for peptide analysis can offer improved peak shape and resolution.
-
Mobile Phase: Use MS-compatible mobile phases. A common choice is 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[7][8] Formic acid provides a proton source for efficient ionization in positive ion mode and helps to improve chromatographic peak shape without the significant ion suppression associated with TFA.[3][5]
-
Gradient Elution: A shallow gradient is often optimal for separating peptides from closely related impurities. A good starting point is a linear gradient from a low percentage of organic solvent (e.g., 5% B) to a higher percentage (e.g., 60-80% B) over 20-30 minutes.[9]
-
Mass Spectrometry: Use a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. Optimize the precursor and product ions for both IYPTNGYTR and its SIL counterpart.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and the SIL-IYPTNGYTR internal standard into separate polypropylene microcentrifuge tubes.
-
Add the appropriate volume of 0.1% formic acid in HPLC-grade water to each tube to achieve a final concentration of 1 mg/mL.
-
Vortex gently until fully dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
-
Working Solution Preparation:
-
Prepare a series of calibration standards by serially diluting the this compound stock solution with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration curve range.
-
Prepare a working solution of the SIL-IYPTNGYTR internal standard at a concentration that provides a stable and appropriate signal intensity.
-
Protocol 2: Sample Preparation and Analysis
-
Sample Spiking: To 50 µL of each calibration standard, QC sample, and unknown sample, add 10 µL of the SIL-IYPTNGYTR working solution.
-
Vortex: Gently vortex each sample to ensure thorough mixing.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| LC Column | C18 Reversed-Phase, Peptide-Specific | [6] |
| Mobile Phase A | 0.1% Formic Acid in Water | [7][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [7][8] |
| Gradient | Shallow, e.g., 5-60% B over 20-30 min | [9] |
| Flow Rate | 0.2-0.5 mL/min (analytical scale) | [6] |
| Column Temperature | 30-50 °C | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Mismatch between sample solvent and mobile phase.- Secondary interactions with the column stationary phase.- Column overload. | - Ensure the sample is dissolved in the initial mobile phase.- Use a column specifically designed for peptide analysis.- Reduce the injection volume or sample concentration. |
| Low Signal Intensity | - Ion suppression from mobile phase additives (e.g., TFA).- Poor ionization of the peptide.- Non-specific binding to vials or tubing. | - Use formic acid instead of TFA.[3][5]- Optimize MS source parameters (e.g., capillary voltage, gas flow).- Use polypropylene vials and tubing. Consider adding a small amount of a carrier protein like BSA to standards and QCs in low-protein matrices.[10] |
| High Signal Variability/Poor Reproducibility | - Inconsistent sample preparation.- Instability of the peptide in solution.- Issues with the internal standard. | - Ensure accurate and consistent pipetting.- Prepare fresh solutions and store them properly (aliquoted and frozen). Peptides with asparagine (Asn), like IYPTNGYTR, can be prone to deamidation.[11][12]- Verify the concentration and stability of the internal standard stock solution. |
| Ghost Peaks/Carryover | - Adsorption of the peptide to the injector or column. | - Optimize the needle wash solution (e.g., include a higher percentage of organic solvent and/or acid).- Use a shallower gradient and a longer wash step at the end of the run. |
| Unexpected Peaks in Chromatogram | - Peptide degradation (e.g., deamidation, oxidation).- Impurities from peptide synthesis. | - For IYPTNGYTR, be aware of potential deamidation of the asparagine (Asn) residue, which results in a mass shift of +1 Da.[11][12] Monitor for the corresponding MRM transitions of the deamidated products.- Obtain a high-purity standard for method development. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. lcms.cz [lcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sciex.com [sciex.com]
- 8. lcms.cz [lcms.cz]
- 9. peptide.com [peptide.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for IYPTNGYTR Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the validation of IYPTNGYTR acetate, a deamidation-sensitive signature peptide of Trastuzumab.[1][2] The objective is to offer a clear, data-driven comparison to aid in the selection of an appropriate analytical strategy for quality control, stability testing, and pharmacokinetic studies. The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]
The two methods compared are:
-
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Method B: Reversed-Phase Ultra-High-Performance Liquid Chromatography with Mass Spectrometric Detection (RP-UPLC-MS)
RP-HPLC is a robust and widely used technique for peptide analysis and purification.[7][8][9] Combining chromatography with mass spectrometry (LC-MS) offers enhanced selectivity and specificity, allowing for the confirmation of molecular weight and structure.[10][11]
Experimental Protocols
Method A: RP-HPLC with UV Detection
This method is designed for the routine quantification and purity assessment of this compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a tunable UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 55% B over 20 minutes.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound is prepared in water at 1.0 mg/mL. Calibration standards are prepared by serial dilution in water to concentrations ranging from 1 µg/mL to 100 µg/mL.
Method B: RP-UPLC with Mass Spectrometric Detection
This method provides higher resolution, faster analysis times, and definitive mass identification, making it suitable for impurity identification and sensitive quantification.[12]
-
Instrumentation: UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% to 60% B over 5 minutes.
-
Column Temperature: 45°C.
-
MS Detection: ESI in positive ion mode.
-
Scan Range (Q-TOF): m/z 100-2000.
-
MRM Transitions (QqQ): Specific precursor-product ion transitions for IYPTNGYTR would be selected for quantification.[13]
-
Injection Volume: 5 µL.
-
Standard Preparation: A stock solution of this compound is prepared in water at 1.0 mg/mL. Calibration standards are prepared by serial dilution in water to concentrations ranging from 0.1 ng/mL to 500 ng/mL.
Method Validation and Performance Comparison
The following tables summarize the comparative performance of the two methods based on key validation parameters.
Table 1: System Suitability
| Parameter | Method A: HPLC-UV | Method B: UPLC-MS | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 15000 | > 2000 |
| RSD of Peak Area | < 1.0% | < 1.5% | < 2.0% (for n=6) |
Table 2: Specificity and Selectivity
| Parameter | Method A: HPLC-UV | Method B: UPLC-MS | Details |
| Specificity | Good | Excellent | Method B confirms peak identity and purity via mass-to-charge ratio, providing superior discrimination from co-eluting impurities.[11][14] |
| Forced Degradation | Baseline resolution from major degradants | Baseline resolution and identification of degradant masses | Samples were stressed with acid, base, oxidation, heat, and light. UPLC-MS can identify the mass of degradation products. |
Table 3: Linearity, Range, and Sensitivity
| Parameter | Method A: HPLC-UV | Method B: UPLC-MS | Comparison |
| Linear Range | 1 - 100 µg/mL | 0.5 - 500 ng/mL | UPLC-MS offers a significantly wider and more sensitive linear range.[12] |
| Correlation Coeff. (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity. |
| LOD | 0.5 µg/mL | 0.1 ng/mL | UPLC-MS is approximately 5000-fold more sensitive. |
| LOQ | 1.0 µg/mL | 0.5 ng/mL | The higher sensitivity of UPLC-MS is critical for trace impurity analysis and pharmacokinetic studies.[11] |
Table 4: Accuracy and Precision
| Parameter | Method A: HPLC-UV | Method B: UPLC-MS | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 1.2% | ≤ 1.8% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 1.5% | ≤ 2.2% | ≤ 2.0% |
Table 5: Robustness
| Parameter Varied | Method A: HPLC-UV (%RSD) | Method B: UPLC-MS (%RSD) | Details |
| Flow Rate (±10%) | < 2.0% | < 2.5% | Both methods show good robustness to minor changes in flow rate. |
| Column Temp. (±5°C) | < 1.5% | < 2.0% | Minimal impact on quantification for both methods. |
| Mobile Phase pH (±0.2) | < 2.5% | < 2.0% | Both methods are robust against small variations in mobile phase composition. |
Visualized Workflows
The following diagrams illustrate the general validation workflow and the experimental design for specificity testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. realpeptides.co [realpeptides.co]
Inter-Laboratory Reproducibility of IYPTNGYTR Acetate Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of therapeutic agents is paramount in drug development. For antibody-drug conjugates (ADCs) like ado-trastuzumab emtansine (Kadcyla®), the measurement of signature peptides, such as IYPTNGYTR, serves as a critical surrogate for the intact ADC in pharmacokinetic (PK) and pharmacodynamic (PD) studies. This guide provides a comparative overview of the analytical performance for IYPTNGYTR acetate measurement, with a focus on inter-laboratory reproducibility. While direct inter-laboratory studies for this compound are not extensively published, this guide synthesizes available intra-laboratory data and draws comparisons from multi-site studies on similar analytes to provide a comprehensive assessment.
Comparison of IYPTNGYTR Quantification Methods
The primary method for the quantification of the IYPTNGYTR signature peptide is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high specificity and sensitivity, allowing for precise measurement in complex biological matrices. Alternative methods, such as ligand-binding assays (LBAs), are also employed for ADC bioanalysis but may lack the specificity to distinguish between different forms of the ADC.
Quantitative Performance of LC-MS/MS Methods
The following tables summarize the typical intra-laboratory performance characteristics of LC-MS/MS methods for the quantification of IYPTNGYTR. These values provide a baseline for what can be expected from a validated assay within a single, well-controlled laboratory environment.
Table 1: Intra-Laboratory Precision and Accuracy of IYPTNGYTR Quantification
| Analytical Method | Analyte | Matrix | Concentration Range (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) | Reference |
| Microflow LC-MS/MS | IYPTNGYTR | Rat Plasma | 1 - 10,000 | < 10 | < 10 | 86 - 106 | [1] |
| UPLC-MS/MS | IYPTNGYTR | Human Serum | 5 - 500 | Not Reported | < 15 | 85 - 115 | [2] |
Note: %CV (Coefficient of Variation) is a measure of precision. Accuracy is typically expressed as the percentage of the measured concentration to the nominal concentration.
Table 2: Sensitivity and Linearity of IYPTNGYTR Quantification
| Analytical Method | Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Reference |
| Microflow LC-MS/MS | IYPTNGYTR | Rat Plasma | 1 | 20,000 | > 0.99 | [1] |
| Traditional Flow LC-MS/MS | IYPTNGYTR | Rat Plasma | 5 | 100,000 | > 0.99 | [3] |
| UPLC-MS/MS | IYPTNGYTR | Human Serum | 5 | 500 | > 0.99 | [2] |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; r²: Coefficient of Determination.
Inter-Laboratory Reproducibility Considerations
Experimental Protocols
A robust and standardized experimental protocol is crucial for ensuring high-quality and reproducible data. The following is a representative workflow for the quantification of IYPTNGYTR from a biological matrix.
Sample Preparation
-
Immuno-capture: Ado-trastuzumab emtansine is captured from the plasma or serum sample using an anti-human IgG antibody conjugated to magnetic beads. This step isolates the ADC from other matrix components.
-
Reduction and Alkylation: The captured ADC is denatured, and the disulfide bonds are reduced (e.g., with dithiothreitol) and then alkylated (e.g., with iodoacetamide) to prevent reformation.
-
Enzymatic Digestion: The protein is digested into smaller peptides using a protease, typically trypsin. This process cleaves the protein at specific amino acid residues, generating the IYPTNGYTR signature peptide.
-
Peptide Purification: The resulting peptide mixture is purified and concentrated, often using solid-phase extraction (SPE), to remove salts and other interfering substances prior to LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): The purified peptides are separated on a reverse-phase C18 column using a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., formic acid).
-
Mass Spectrometry (MS): The separated peptides are ionized using electrospray ionization (ESI) and analyzed by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for IYPTNGYTR and a stable isotope-labeled internal standard are monitored for quantification.
Visualizations
Ado-Trastuzumab Emtansine to IYPTNGYTR: An Analytical Workflow
Caption: From intact ADC to quantitative data.
Origin of the IYPTNGYTR Signature Peptide
References
- 1. sciex.com [sciex.com]
- 2. LC-MS/MS Validation Analysis of Trastuzumab Using dSIL Approach for Evaluating Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Multi-site assessment of the precision and reproducibility of multiple reaction monitoring–based measurements of proteins in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-site assessment of the precision and reproducibility of multiple reaction monitoring-based measurements of proteins in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing IYPTNGYTR Acetate Levels in Trastuzumab Biosimilars
For researchers, scientists, and drug development professionals, ensuring the quality and comparability of biosimilar products is paramount. A critical aspect of this involves the detailed characterization of post-translational modifications (PTMs), as these can impact the efficacy and safety of a therapeutic monoclonal antibody. One such modification is the formation of acetate on peptide backbones. This guide provides a framework for comparing the levels of the IYPTNGYTR peptide with an acetate modification across different Trastuzumab biosimilars.
While specific comparative data for IYPTNGYTR acetate levels are not publicly available due to their proprietary nature, this guide outlines the established analytical methodologies and regulatory considerations for conducting such a comparison.
Understanding the Importance of Peptide-Level Modifications
Trastuzumab, a humanized monoclonal antibody targeting the HER2 receptor, is a cornerstone of therapy for HER2-positive breast and gastric cancers.[1][2] Biosimilars of Trastuzumab must demonstrate a high degree of similarity to the reference product, Herceptin®, in terms of quality, safety, and efficacy.[3][4] This includes a thorough comparison of critical quality attributes (CQAs), which are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[5][6]
Peptide-level modifications, such as acetylation, are considered CQAs as they can potentially alter the structure, stability, and biological function of the antibody. The IYPTNGYTR peptide is a known surrogate peptide used in the bioanalysis of Trastuzumab.[7][8] Therefore, quantifying the levels of its acetylated form is a crucial step in the analytical assessment of biosimilarity.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison of this compound levels, quantitative data should be summarized in a structured table. The following table provides a template for presenting hypothetical data obtained from a comparative analysis of a reference product and two biosimilars.
| Product | Lot Number | This compound Level (%) | Method |
| Reference Product (Herceptin®) | Lot A | 0.8 | LC-MS/MS |
| Lot B | 0.9 | LC-MS/MS | |
| Lot C | 0.85 | LC-MS/MS | |
| Trastuzumab Biosimilar 1 | Lot X | 0.82 | LC-MS/MS |
| Lot Y | 0.88 | LC-MS/MS | |
| Lot Z | 0.85 | LC-MS/MS | |
| Trastuzumab Biosimilar 2 | Lot P | 1.2 | LC-MS/MS |
| Lot Q | 1.15 | LC-MS/MS | |
| Lot R | 1.22 | LC-MS/MS |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined through rigorous experimental analysis.
Experimental Protocols: Quantifying this compound Levels
The gold standard for identifying and quantifying peptide modifications in monoclonal antibodies is liquid chromatography-mass spectrometry (LC-MS) based peptide mapping.[8][9][10]
Objective:
To accurately quantify the relative percentage of the acetylated IYPTNGYTR peptide in relation to its unmodified counterpart in Trastuzumab biosimilars.
Methodology: Peptide Mapping using LC-MS/MS
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: The Trastuzumab samples (reference and biosimilars) are first denatured to unfold the protein structure. This is typically achieved using agents like guanidine hydrochloride. Subsequently, the disulfide bonds are reduced using dithiothreitol (DTT) and then alkylated with iodoacetamide to prevent them from reforming.[11]
-
Enzymatic Digestion: The reduced and alkylated antibody is then digested into smaller peptides using a specific protease, most commonly trypsin. Trypsin cleaves the protein C-terminal to lysine and arginine residues.[11][12]
-
-
Liquid Chromatography (LC) Separation:
-
The resulting peptide mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically employed for this separation.
-
A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase with an ion-pairing agent (e.g., formic acid) is used to elute the peptides from the column based on their hydrophobicity.
-
-
Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:
-
As the peptides elute from the LC column, they are introduced into a high-resolution mass spectrometer.
-
MS1 Scan: The mass spectrometer first performs a full scan (MS1) to determine the mass-to-charge ratio (m/z) of all the peptides in the mixture. The acetylated IYPTNGYTR peptide will have a specific m/z value that is higher than the unmodified peptide due to the addition of the acetyl group.
-
MS2 Scan (Fragmentation): The mass spectrometer then isolates the precursor ions corresponding to both the modified and unmodified IYPTNGYTR peptides and subjects them to fragmentation (MS2). This fragmentation provides sequence information and confirms the identity of the peptide and the location of the modification.
-
Quantification: The relative abundance of the acetylated peptide is determined by comparing the peak area of its extracted ion chromatogram (XIC) to the peak area of the unmodified peptide's XIC.
-
Mandatory Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the quantification of this compound in Trastuzumab biosimilars.
Trastuzumab Signaling Pathway
Trastuzumab exerts its anti-tumor effects through multiple mechanisms.[13][14][15] It binds to the extracellular domain of the HER2 receptor, thereby inhibiting downstream signaling pathways that are critical for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][2][14] Furthermore, Trastuzumab can induce antibody-dependent cell-mediated cytotoxicity (ADCC).[13]
Caption: Simplified overview of Trastuzumab's mechanism of action.
Regulatory Context and Conclusion
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the demonstration of biosimilarity.[3][16][17] These guidelines emphasize a "totality-of-the-evidence" approach, where extensive analytical characterization forms the foundation of the biosimilarity assessment.[4][18] The ICH Q6B guideline provides a framework for setting specifications for biotechnological and biological products, which includes the characterization of PTMs.[5][16][19]
References
- 1. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ASGE | FDA Issues Draft Guidance for Demonstrating Biosimilarity [asge.org]
- 4. FDA’s Approach to Analytical Similarity for Proposed Biosimilars [thefdalawblog.com]
- 5. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
- 6. admin.ich.org [admin.ich.org]
- 7. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]
- 8. Development of an efficient LC-MS peptide mapping method using accelerated sample preparation for monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rapidnovor.com [rapidnovor.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 14. Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Development of Therapeutic Protein Biosimilars: Comparative Analytical Assessment and Other Quality-Related Considerations Guidance for Industry | FDA [fda.gov]
- 18. Analytical consideration in demonstrating similarity for biosimilars [gabionline.net]
- 19. dsdpanalytics.com [dsdpanalytics.com]
A Comparative Guide to Trastuzumab Deamidation: IYPTNGYTR Acetate vs. Other Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the deamidation products of Trastuzumab, with a focus on the degradation of the heavy chain peptide IYPTNGYTR, leading to its aspartate and isoaspartate forms. The performance and characteristics of these variants are compared with other critical deamidation and isomerization products of Trastuzumab, supported by experimental data from published studies.
Introduction to Trastuzumab Deamidation
Trastuzumab, a humanized monoclonal antibody targeting the HER2 receptor, is susceptible to various post-translational modifications that can impact its stability, efficacy, and safety. Deamidation, the conversion of an asparagine (Asn) residue to aspartic acid (Asp) or isoaspartic acid (isoAsp), is a common degradation pathway. This modification introduces a negative charge, leading to charge heterogeneity and potentially altering the antibody's conformation and binding affinity.
Several key sites within Trastuzumab are particularly prone to deamidation or isomerization. These include:
-
Asn30 of the light chain (Lc-Asn-30) in Complementarity-Determining Region 1 (CDR1).
-
Asn55 of the heavy chain (Hc-Asn-55) in CDR2, located within the tryptic peptide IYPTNGYTR .
-
Asp102 of the heavy chain (Hc-Asp-102) in CDR3, which can isomerize to isoAsp.
This guide focuses on the deamidation products of the IYPTNGYTR peptide and compares their prevalence and impact with modifications at other critical sites.
Quantitative Comparison of Trastuzumab Degradation Products
The following tables summarize quantitative data on the formation of various deamidation and isomerization products of Trastuzumab under different stress conditions.
Table 1: In Vitro Degradation of Trastuzumab Under Physiological Conditions
| Degradation Site | Modification | Incubation Conditions | Degradation Level (%) | Reference(s) |
| Hc-Asn-55 (IYPTNGYTR) | Deamidation | PBS, pH 7.4, 37°C, 12 days | 6 | [1] |
| Mouse Serum, 37°C, 12 days | 10 | [1] | ||
| Deamidation | Stressed free antibody, 4 weeks, 37°C | Observed | [2] | |
| Deamidation | Stressed in complex with HER2, 4 weeks, 37°C | Almost none detected | [2] | |
| Lc-Asn-30 | Deamidation | PBS, pH 7.4, 37°C, 12 days | 45 | [1] |
| Mouse Serum, 37°C, 12 days | 66 | [1] | ||
| Deamidation | Stressed free antibody, 4 weeks, 37°C | up to 85 | [2] | |
| Deamidation | Stressed in complex with HER2, 4 weeks, 37°C | ~8 | [2] | |
| Hc-Asp-102 | Isomerization | Stressed free antibody, 4 weeks, 37°C | 32 | [2] |
| Isomerization | Stressed in complex with HER2, 4 weeks, 37°C | Not detected | [2] |
Table 2: In Vivo and Forced Degradation of Trastuzumab
| Degradation Site | Modification | Study Type | Degradation Level (%) | Reference(s) |
| Hc-Asn-55 (IYPTNGYTR) | Deamidation | In vivo (15 days admin.) | 2% to 8% | [1] |
| Deamidation | Forced (pH 9.0, 37°C) | 1% to 12% | [3] | |
| Deamidation | Forced (56 days in plasma) | Up to 37% of total drug (includes all deamidation products of the peptide) | [4][5][6] | |
| Deamidation | In vivo (patient samples) | Up to 25% of total drug (includes all deamidation products of the peptide) | [4][5][6] | |
| Lc-Asn-30 | Deamidation | In vivo (15 days admin.) | 12% to 49% | [1] |
| Deamidation | Forced (pH 9.0, 37°C) | 8% to 77% | [3] | |
| Hc-Asp-102 | Isomerization | In vivo (15 days admin.) | 5% to 18% | [1] |
| Isomerization | Forced (pH 9.0, 37°C) | 8% to 20% | [3] |
Impact on Biological Activity
The location of the modification within the antibody structure, particularly within the CDRs, can significantly influence its biological function.
Table 3: Functional Impact of Trastuzumab Modifications
| Modification Site | Effect on HER2 Binding/Potency | Reference(s) |
| Hc-Asn-55 (IYPTNGYTR) | Deamidation leads to a loss of recognition by antibodies used in some ELISA assays.[4][5][6] A loss of receptor binding is correlated with deamidation in the CDRs.[7] The heavy chain Asn-55 was found to be less prone to deamidation compared to Lc-Asn-30.[3] | [3][4][5][6][7] |
| Lc-Asn-30 | Moderately affects Trastuzumab potency.[1] Deamidation of Lc-Asn-30 moderately impacts target binding activity (83% for the acidic fraction vs. 100% for the main variant).[1] | [1] |
| Hc-Asp-102 | Isomerization to isoaspartic acid significantly reduces potency.[2] A minor effect from Hc-Asp-102 isomerization on target binding activity was detected (95% for the basic fraction).[1] | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the deamidation pathway of the IYPTNGYTR peptide and a typical experimental workflow for analyzing Trastuzumab deamidation products.
Figure 1. Deamidation pathway of the IYPTNGYTR peptide.
References
- 1. d-nb.info [d-nb.info]
- 2. Effect of Trastuzumab–HER2 Complex Formation on Stress-Induced Modifications in the CDRs of Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.rug.nl [research.rug.nl]
- 6. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparison of Analytical Methods for Monitoring Trastuzumab Biotransformation and its Correlation with Clinical Outcomes
Introduction
Trastuzumab is a humanized monoclonal antibody that targets the Human Epidermal growth factor Receptor 2 (HER2), a key driver in certain types of breast cancer. The efficacy of Trastuzumab therapy is dependent on maintaining sufficient plasma concentrations of the active drug. However, like other therapeutic proteins, Trastuzumab can undergo in vivo modifications that may impact its potency. One such critical modification is deamidation, particularly within the complementarity-determining regions (CDRs) of the antibody, which are crucial for binding to the HER2 receptor.
The peptide sequence Isoleucine-Tyrosine-Proline-Threonine-Asparagine-Glycine-Tyrosine-Threonine-Arginine (IYPTNGYTR) is a signature peptide of Trastuzumab that is susceptible to deamidation.[1][2][3] Monitoring the levels of IYPTNGYTR and its deamidated products provides valuable insights into the biotransformation of Trastuzumab in patients.[1][3] This guide compares the primary analytical methodologies used to quantify Trastuzumab and its modifications, focusing on the clinical relevance of these measurements for ensuring optimal therapeutic outcomes. Deamidation of Trastuzumab in its CDRs can lead to a reduction in its ability to inhibit the growth of cancer cells.[2]
Deamidation Pathway of IYPTNGYTR Peptide
The deamidation of the asparagine (Asn) residue in the IYPTNGYTR peptide is a critical post-translational modification that can affect the efficacy of Trastuzumab. This process involves the formation of a succinimide intermediate, which can then hydrolyze to form either aspartic acid (Asp) or isoaspartic acid (isoAsp).[1][3]
Comparison of Analytical Methodologies
The two main methodologies for quantifying Trastuzumab in biological matrices are ligand-binding assays (e.g., ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Feature | LC-MS/MS | Ligand-Binding Assay (ELISA) |
| Principle | Quantification of signature peptides after proteolytic digestion. | Immuno-detection using specific antibodies. |
| Specificity | High; can distinguish between native and modified forms (e.g., deamidated).[1][3] | Can be affected by modifications in the antibody's binding regions.[1][3] |
| Sensitivity | High | High |
| Dynamic Range | Wide | Narrower |
| Throughput | Lower | Higher |
| Development Time | Longer | Shorter |
Deamidation of Trastuzumab at the CDR can lead to a loss of recognition by the antibodies used in ELISA assays, potentially resulting in an underestimation of the total drug concentration.[1][3]
Signature Peptides for Trastuzumab Quantification
LC-MS/MS methods rely on the selection of appropriate signature peptides. The choice of peptide determines what information is obtained about the therapeutic agent.
| Signature Peptide | Sequence | Information Provided | Clinical Relevance |
| Deamidation-sensitive | IYPTNGYTR | Concentration of the unmodified, active form of Trastuzumab.[1][3] | Correlates with the pharmacologically active drug concentration. |
| Stable | FTISADTSK | Total concentration of Trastuzumab (both modified and unmodified).[1][3] | Provides overall pharmacokinetic data. |
By measuring both a stable and a deamidation-sensitive peptide, researchers can determine the extent of in vivo deamidation, which has been observed to be as high as 25% in patients treated for several months.[1][3]
Performance Characteristics of the LC-MS/MS Method for IYPTNGYTR
The LC-MS/MS method for the simultaneous quantification of IYPTNGYTR and its deamidated products has been validated according to international bioanalytical guidelines.[1][3]
| Parameter | Value |
| Linearity Range | 0.5 to 500 µg/mL |
| Accuracy (Bias) | < 15% |
| Precision (CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
Data from Bults et al., Anal Chem. 2016.[1][3]
Experimental Protocols
Quantification of IYPTNGYTR and its Deamidated Products in Human Plasma by LC-MS/MS
This protocol provides a general overview of the methodology. Specific parameters may need to be optimized for different laboratory setups.
1. Sample Preparation:
-
A 50 µL plasma sample is used.
-
Tryptic digestion is performed at pH 7 for 3 hours at 37°C. This condition ensures reasonable digestion efficiency (>80%) while minimizing in vitro deamidation (<1%).[1][3]
2. Liquid Chromatography:
-
The digested sample is injected into a liquid chromatography system.
-
Peptides are separated on a C18 analytical column.
3. Mass Spectrometry:
-
The separated peptides are ionized and analyzed by a tandem mass spectrometer.
-
Selected reaction monitoring (SRM) is used to simultaneously quantify the following species:[1][3]
-
Stable signature peptide (FTISADTSK)
-
Deamidation-sensitive signature peptide (IYPTNGYTR)
-
Deamidated products (IYPTDGYTR and IYPTisoDGYTR)
-
Succinimide intermediate (IYPTsuccGYTR)
-
Experimental Workflow for Trastuzumab Bioanalysis
The following diagram illustrates the key steps in the bioanalytical workflow for monitoring Trastuzumab biotransformation.
Correlation with Clinical Outcomes
The accurate measurement of Trastuzumab and its deamidated forms is crucial for understanding its pharmacokinetics and pharmacodynamics, which in turn correlate with clinical outcomes.
Logical Relationship of IYPTNGYTR Monitoring to Clinical Efficacy
A loss of receptor binding for Trastuzumab has been shown to correlate with deamidation in the CDRs.[2] Therefore, by quantifying the unmodified IYPTNGYTR peptide, one can estimate the concentration of the fully active drug, which is expected to have a better correlation with therapeutic efficacy than the total drug concentration measured by methods that do not distinguish between modified and unmodified forms.
The quantification of the deamidation-sensitive signature peptide IYPTNGYTR using LC-MS/MS is a powerful tool for monitoring the in vivo biotransformation of Trastuzumab. This methodology offers high specificity and allows for the differentiation between the active, unmodified drug and its deamidated, potentially less active, forms. Compared to traditional ELISA methods, which may be confounded by such modifications, the LC-MS/MS approach provides a more accurate assessment of the pharmacologically active drug concentration. This detailed molecular information is critical for optimizing patient treatment, understanding drug metabolism, and developing new and improved biotherapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical and pharmacological consequences of the in vivo deamidation of trastuzumab and pertuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of IYPTNGYTR Acetate Assays
For researchers, scientists, and drug development professionals engaged in the study of biotherapeutics, the accurate quantification of specific peptide fragments is paramount. IYPTNGYTR, a signature peptide of the monoclonal antibody Trastuzumab, serves as a critical analyte in pharmacokinetic and bioequivalence studies. The acetate salt of this peptide is often used as a reference standard. This guide provides a comprehensive comparison of common assay methodologies for the quantification of IYPTNGYTR acetate, supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.
Data Presentation: Comparative Analysis of Assay Performance
The selection of an appropriate assay for this compound quantification is a critical decision that influences the quality and reliability of experimental data. The following table summarizes the key performance characteristics of two widely employed analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This comparison is based on generally accepted performance metrics for peptide quantification.[1][2]
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Limit of Detection (LOD) | Low fmol/µL | pg/mL to ng/mL |
| Limit of Quantification (LOQ) | Low fmol/µL[1] | ng/mL |
| Dynamic Range | ~4-5 orders of magnitude[1] | 2-3 orders of magnitude |
| Precision (CV%) | < 5%[1] | < 15% |
| Specificity | High (based on mass-to-charge ratio) | High (based on antibody-antigen binding) |
| Assay Time | Several hours per sample set[1] | 4-6 hours |
| Throughput | Moderate to High | High (96/384-well plate) |
| Sample Volume | 2-20 µL[1] | 50-100 µL |
| Matrix Effect | Can be significant, requires careful optimization | Can be minimized with appropriate buffers |
| Cost per Sample | High | Low to Moderate |
Experimental Protocols
Detailed and reproducible protocols are essential for accurate and reliable peptide quantification. The following sections provide methodologies for the two primary assay types discussed.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for this compound
LC-MS/MS is a powerful technique that offers high sensitivity and specificity for peptide quantification.[2] This protocol outlines a general workflow for the analysis of IYPTNGYTR in a biological matrix.
a. Sample Preparation (Immunoaffinity Capture followed by Digestion):
-
Immunoenrichment: Plasma samples are incubated with magnetic beads coated with an anti-human IgG antibody to capture the parent protein, Trastuzumab.[3]
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The captured protein is eluted from the beads.
-
Reduction and Alkylation: The eluted protein is treated with a reducing agent (e.g., dithiothreitol) and an alkylating agent (e.g., iodoacetamide) to denature the protein and cap the cysteine residues.
-
Digestion: The protein is digested with a protease, typically trypsin, at 37°C to generate the IYPTNGYTR signature peptide.[3]
-
Acidification: The reaction is stopped by adding an acid, such as formic acid.[3]
-
Internal Standard: A heavy-labeled version of the IYPTNGYTR peptide is often added as an internal standard for accurate quantification.[3]
b. LC-MS/MS Analysis:
-
Chromatographic Separation: The digested sample is injected onto a reverse-phase HPLC column (e.g., C18) for separation of the IYPTNGYTR peptide from other components. A gradient of increasing organic solvent (e.g., acetonitrile) is used for elution.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the IYPTNGYTR peptide) is selected and fragmented, and a specific fragment ion is monitored for quantification.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for this compound
ELISA is a plate-based assay that provides high throughput for quantifying peptides. A competitive ELISA format is often used for small molecules like peptides.
a. Reagent Preparation:
-
Coating: A microplate is coated with a capture antibody that specifically binds to the IYPTNGYTR peptide.
-
Standard Preparation: A standard curve is prepared by making serial dilutions of this compound of known concentrations.
-
Sample Preparation: Unknown samples are diluted to fall within the dynamic range of the assay.
b. Assay Procedure:
-
Coating: The microplate wells are coated with a known amount of IYPTNGYTR peptide.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: The standards and unknown samples are mixed with a primary antibody specific to IYPTNGYTR and added to the wells. The free IYPTNGYTR in the sample competes with the coated IYPTNGYTR for binding to the primary antibody.
-
Washing: The plate is washed to remove unbound antibodies and peptides.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.[4]
-
Absorbance Measurement: The absorbance of the color product is measured using a microplate reader. The concentration of IYPTNGYTR in the unknown samples is determined by comparing their absorbance to the standard curve.[4]
Mandatory Visualizations
Experimental Workflow for this compound Assay Cross-Validation
Caption: Workflow for the cross-validation of this compound assays.
Simplified Signaling Pathway for Monoclonal Antibody Action
Since IYPTNGYTR is a signature peptide of Trastuzumab, which targets the HER2 receptor, the following diagram illustrates a simplified signaling pathway relevant to its mechanism of action.
References
Optimizing IYPTNGYTR Yield: A Comparative Guide to Trastuzumab Digestion Protocols
For researchers, scientists, and drug development professionals working with the therapeutic monoclonal antibody Trastuzumab, accurate quantification of its signature peptide IYPTNGYTR is critical for pharmacokinetic studies and monitoring of in vivo metabolism.[1][2] The yield of this deamidation-sensitive peptide is highly dependent on the chosen protein digestion protocol. This guide provides a comparative analysis of different digestion methodologies, supported by experimental data, to aid in the selection of an optimal protocol for maximizing IYPTNGYTR recovery while minimizing artifactual modifications.
Comparative Analysis of Digestion Protocols
The efficiency of Trastuzumab digestion and the subsequent yield of the IYPTNGYTR peptide are influenced by several key factors, including pH, temperature, digestion time, and the use of detergents and reducing/alkylating agents. This section summarizes quantitative data from various studies to facilitate a direct comparison of different approaches.
| Digestion Protocol | Key Parameters | Digestion Efficiency/Recovery | Deamidation of IYPTNGYTR | Reference |
| Protocol 1: Mild pH, Short Incubation | pH 7, 37°C, 3 hours | >80% digestion efficiency | <1% | [1] |
| Protocol 2: Detergent-Assisted | 0.5% Sodium Deoxycholate, with DTT | >70% recovery | Not specified | |
| Protocol 3: Rapid, High Temperature | pH ~6.5, 70°C, 30 minutes | Complete digestion achieved | Minimized due to reduced pH and time | [3] |
| Protocol 4: Conventional Overnight | pH ~8, 37°C, Overnight (at least 16 hours) | Not specified | Higher potential for deamidation | [4] |
Detailed Experimental Methodologies
This section provides detailed experimental protocols for the key digestion methods cited in this guide.
Protocol 1: Mild pH, Short Incubation
This protocol is optimized to balance digestion efficiency with minimal in-vitro deamidation of the IYPTNGYTR peptide.[1]
-
Sample Preparation: Start with a 50 μL plasma sample containing Trastuzumab.
-
Digestion: Perform the digestion at pH 7 for 3 hours at 37°C.
-
Analysis: Proceed with LC-MS/MS analysis for the quantification of IYPTNGYTR and its deamidated products.
Protocol 2: Detergent-Assisted On-Bead Digestion
This protocol utilizes a detergent to improve the release of signature peptides from Trastuzumab captured on beads.
-
Sample Preparation: Capture Trastuzumab from human plasma using affinity beads.
-
Denaturation and Reduction: Add 0.5% sodium deoxycholate and 10 mM dithiothreitol (DTT) to the beads.
-
Digestion: Perform trypsin digestion.
-
Detergent Removal: Remove sodium deoxycholate by acid precipitation prior to LC-MS analysis.
Protocol 3: Rapid, High-Temperature Digestion
This method is designed to accelerate the digestion process while controlling for heat-induced modifications by lowering the pH.[3]
-
Buffer Preparation: Use a digestion buffer with a pH of approximately 6.5 at room temperature.
-
Denaturation and Digestion: Heat the sample at 70°C for 30 minutes in the presence of a heat-stable trypsin. No separate reduction and alkylation steps are required if 5 mM TCEP is included in the buffer.
-
Analysis: Proceed with LC-MS/MS analysis.
Standard Reduction and Alkylation Protocol
For protocols requiring reduction and alkylation to denature the antibody and expose cleavage sites, the following is a common procedure.
-
Reduction: Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 40 minutes at 56°C.[2]
-
Alkylation: Alkylate the reduced cysteines by adding Iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.[2] Studies have shown that IAA leads to high alkylation yields with minimal side reactions.
Visualizing the Workflow and Pathways
To better illustrate the experimental processes and their underlying logic, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of different digestion protocols for IYPTNGYTR analysis.
Caption: Signaling pathway for reduction and alkylation prior to enzymatic digestion.
References
- 1. Collection - LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - Analytical Chemistry - Figshare [figshare.com]
- 2. LC-MS/MS Validation Analysis of Trastuzumab Using dSIL Approach for Evaluating Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inter-laboratory study of an optimised peptide mapping workflow using automated trypsin digestion for monitoring monoclonal antibody product quality attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts [sigmaaldrich.com]
A Comparative Guide to the Detection of IYPTNGYTR Acetate: ELISA vs. LC-MS/MS
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the signature peptide IYPTNGYTR, a derivative of trastuzumab, selecting the appropriate detection method is a critical decision that impacts data quality, throughput, and resource allocation. This guide provides a comprehensive comparison of two prominent analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the detection of IYPTNGYTR acetate.
Quantitative Data Presentation
The following table summarizes the key quantitative performance parameters for the detection of IYPTNGYTR by LC-MS/MS, based on published data. The values for a hypothetical peptide ELISA are based on typical performance characteristics of such assays.
| Parameter | LC-MS/MS | Peptide ELISA (Hypothetical) |
| Limit of Quantification (LOQ) | 1-5 ng/mL[1][2] | 0.1 - 10 ng/mL |
| Linear Dynamic Range | 5 orders of magnitude[1][2] | 2-3 orders of magnitude |
| Precision (%CV) | <15% (<20% at LLOQ)[1] | <15% (Intra-assay), <20% (Inter-assay) |
| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ)[1] | 80-120% |
| Specificity | High (based on mass-to-charge ratio) | Variable (dependent on antibody cross-reactivity) |
| Sample Throughput | Moderate to High (with automation) | High |
| Cost per Sample | High | Low to Moderate |
| Method Development Time | Long | Moderate |
Experimental Protocols
LC-MS/MS Protocol for this compound Detection
The following is a detailed protocol for the quantitative analysis of this compound in a biological matrix (e.g., plasma) using a hybrid immunoaffinity-LC-MS/MS approach.
1. Immunoaffinity Capture and Digestion:
-
Sample Preparation: Plasma samples (50 µL) are spiked with an internal standard (e.g., a heavy-labeled version of the peptide).[3]
-
Immuno-capture: The antibody-drug conjugate (from which IYPTNGYTR is derived) is captured from the plasma using anti-human IgG antibodies conjugated to magnetic beads.[2]
-
Washing: The beads are washed to remove non-specifically bound proteins.[3]
-
Elution and Neutralization: The captured antibody is eluted and the pH is neutralized.[3]
-
Reduction and Alkylation: The antibody is denatured, and disulfide bonds are reduced and then alkylated to ensure complete digestion.[3]
-
Tryptic Digestion: Trypsin is added to digest the antibody and release the IYPTNGYTR signature peptide. The digestion is typically carried out for 3.5 hours at 37°C.[3]
-
Acidification: The digestion is stopped by the addition of formic acid.[3]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a Kinetex C18 (100 x 2.1 mm, 2.6 µm), is used for chromatographic separation.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A gradient elution is used to separate the IYPTNGYTR peptide from other components of the digest.
-
Flow Rate: A typical flow rate is 0.5 mL/min for traditional LC, with microflow LC options also available for increased sensitivity.[1]
-
Injection Volume: 25 µL.[1]
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The transition of the precursor ion (IYPTNGYTR) to specific product ions is monitored. For IYPTNGYTR, a common transition is 542.8 -> 249.2 m/z.[3]
-
Data Analysis: The peak area of the IYPTNGYTR peptide is normalized to the peak area of the internal standard, and the concentration is determined from a calibration curve.[1]
-
General Peptide ELISA Protocol
This protocol outlines the general steps for a competitive ELISA, a common format for detecting small molecules like peptides.
1. Plate Coating:
-
A known amount of the IYPTNGYTR peptide is coated onto the wells of a 96-well microplate. The plate is incubated to allow for binding and then washed.
2. Blocking:
-
A blocking buffer (e.g., BSA or casein solution) is added to the wells to block any non-specific binding sites. The plate is incubated and then washed.
3. Competition:
-
Standards (containing known concentrations of this compound) and samples are added to the wells, followed by the addition of a specific primary antibody against IYPTNGYTR. The plate is incubated, during which the free IYPTNGYTR in the sample/standard competes with the coated IYPTNGYTR for binding to the antibody.
4. Secondary Antibody and Detection:
-
The plate is washed to remove unbound antibody and sample components.
-
An enzyme-conjugated secondary antibody that binds to the primary antibody is added to the wells. The plate is incubated and then washed.
-
A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of IYPTNGYTR in the sample.
5. Data Analysis:
-
The absorbance is read using a microplate reader. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of IYPTNGYTR in the samples is then interpolated from this curve.
Visualizations
Experimental Workflow for LC-MS/MS Detection of IYPTNGYTR
Caption: Experimental workflow for IYPTNGYTR detection by LC-MS/MS.
Conclusion
The choice between ELISA and LC-MS/MS for the detection of this compound depends heavily on the specific requirements of the study.
LC-MS/MS stands out for its high specificity, wide dynamic range, and the ability to provide structural information, making it the gold standard for regulatory submissions and studies requiring high accuracy and precision.[1][3] While the initial setup and method development can be resource-intensive, its robustness and reliability are unparalleled for quantitative bioanalysis of peptides.
ELISA , on the other hand, offers a high-throughput and cost-effective solution, which would be advantageous for screening large numbers of samples. However, the development of a specific and sensitive antibody for a short peptide like IYPTNGYTR can be challenging, and the assay's performance is highly dependent on the quality of this key reagent. The lack of a commercially available kit currently makes this a less accessible option for this specific peptide.
References
A Comparative Guide to the Performance of Liquid Chromatography Columns for IYPTNGYTR Acetate Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of the peptide IYPTNGYTR acetate, the selection of an appropriate liquid chromatography (LC) column is a critical factor in achieving accurate and reproducible results. This guide provides a comparative overview of various LC columns suitable for the separation and quantification of this compound, supported by experimental data and detailed protocols. The peptide IYPTNGYTR is a signature peptide often used in the quantification of the antibody-drug conjugate ado-trastuzumab emtansine.
Column Performance Comparison
The choice of an LC column for peptide analysis is dictated by several factors, including the peptide's properties (e.g., hydrophobicity, size) and the analytical objective (e.g., quantification, impurity profiling). Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for peptide separation. The table below summarizes the key characteristics and performance metrics of several commercially available columns that are well-suited for the analysis of this compound and similar peptides.
| Column Name | Stationary Phase | Particle Size (µm) | Pore Size (Å) | Dimensions (mm) | Key Features |
| Phenomenex Kinetex C18 | C18 | 2.6 | 100 | 100 x 2.1 | Core-shell technology for high efficiency at lower backpressures. Used in the analysis of IYPTNGYTR from ado-trastuzumab emtansine.[1] |
| HALO Peptide ES-C18 | C18 | 2.7 | 160 | 50 x 0.3 | Fused-Core® particles with a pore size optimized for peptide separations up to 20 kDa, offering high peak capacity and stability at low pH and high temperatures.[1][2] |
| Agilent AdvanceBio Peptide Plus | Hybrid Endcapped C18 | 2.7 | 100 | Multiple geometries | Charged surface C18 for superior peak shape with formic acid mobile phases, ideal for LC/MS applications.[3][4] |
| Waters BioSuite C18 PA-B | C18 | 3.5 | 130 | Multiple geometries | Designed for complex peptide mixtures, providing excellent peak shape and capacity for hydrophilic, hydrophobic, and basic peptides.[5] |
| YMC-Triart Bio C18 | C18 | 3 or 5 | 300 | Multiple geometries | Wide-pore column suitable for larger peptides and proteins, offering good peak shape for molecules over 10,000 Da.[6] |
| Phenomenex Jupiter Proteo | C12 | 4 | 90 | Multiple geometries | Unique C12 chemistry providing alternative selectivity for complex peptide maps and resolving closely eluting peaks.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols adapted from published methods for the analysis of IYPTNGYTR.
Protocol 1: Traditional Flow LC-MS/MS for IYPTNGYTR Quantification
This protocol is based on a method for the quantification of ado-trastuzumab emtansine using IYPTNGYTR as a signature peptide.[1]
-
LC System: Shimadzu Prominence HPLC system
-
Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-40% B
-
5-5.1 min: 40-90% B
-
5.1-6 min: 90% B
-
6-6.1 min: 90-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 10 µL
-
Detection: Mass Spectrometry (e.g., QTRAP 6500)
Protocol 2: Microflow LC-MS/MS for Enhanced Sensitivity
This protocol utilizes a trap-and-elute strategy for increased sensitivity in the analysis of IYPTNGYTR.[1]
-
LC System: SCIEX M3 MicroLC-TE system
-
Trap Column: ChromXP C18 CL, 5 µm, 120 Å, 10 x 0.3 mm
-
Analytical Column: HALO Peptide ES-C18, 2.7 µm, 160 Å, 50 x 0.3 mm[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 10 µL/min
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-35% B
-
5-5.1 min: 35-80% B
-
5.1-6 min: 80% B
-
6-6.1 min: 80-2% B
-
6.1-8 min: 2% B
-
-
Injection Volume: 5 µL
-
Detection: Mass Spectrometry (e.g., QTRAP 6500)
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of IYPTNGYTR from a complex biological sample, such as plasma containing an antibody-drug conjugate.
Logical Relationship of Column Selection Parameters
The selection of an appropriate LC column involves considering several interconnected parameters. The following diagram illustrates the logical relationships between key column characteristics and their impact on chromatographic performance for peptide analysis.
References
- 1. sciex.com [sciex.com]
- 2. halocolumns.com [halocolumns.com]
- 3. AdvanceBio Peptide Plus | Reversed-Phase HPLC Columns | 애질런트 [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Safety Operating Guide
Proper Disposal Procedures for IYPTNGYTR Acetate
Disclaimer: This document provides essential guidance on the proper disposal of IYPTNGYTR acetate based on general laboratory safety protocols for peptides and acetate compounds. This compound is a deamidation-sensitive signature peptide and a metabolite of Trastuzumab.[1][2] As a specific Safety Data Sheet (SDS) with detailed disposal instructions was not publicly available at the time of this writing, all procedures must be verified against the manufacturer's official SDS and conducted in strict accordance with your institution's Environmental Health & Safety (EHS) regulations.
Immediate Safety and Pre-Disposal Protocol
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All waste handling should be performed in a designated area, preferably within a chemical fume hood if the substance is in a powdered form or if aerosols could be generated.
The first critical step is to determine the nature of the waste. The hazard classification will dictate the correct disposal pathway.
Protocol for Waste Characterization:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for hazard identification, handling, and disposal. If you do not have an SDS, request one from the manufacturer.
-
Assess for Additional Hazards: Determine if the this compound waste has been mixed with other substances. Common additional hazards in a research setting include:
-
Biohazardous materials: (e.g., cell culture media, infectious agents). If contaminated, the waste must be treated as biohazardous.
-
Radioactive isotopes: If radiolabeled, the waste must be managed according to radiation safety protocols.
-
Hazardous solvents or reagents: (e.g., organic solvents, strong acids/bases). The presence of these materials will classify the waste as hazardous chemical waste.
-
-
Default Classification: If the specific hazards are unknown or an SDS is unavailable, the precautionary principle applies. The waste should be treated as hazardous chemical waste until proven otherwise.
Step-by-Step Disposal Procedures
Based on the waste characterization, follow the appropriate procedure below.
Procedure for Non-Hazardous this compound Waste:
If this compound is determined to be non-hazardous and not mixed with any hazardous materials, it can be disposed of as standard chemical waste.[3][4][5]
-
Solid Waste (e.g., powder, contaminated weigh boats, gloves):
-
Place all solid waste into a clearly labeled, sealed plastic bag or a designated solid chemical waste container.
-
The label should include "this compound Waste (Non-Hazardous)" and the date.
-
Dispose of the container according to your institution's procedures for non-hazardous lab solids. Do not place in general trash unless explicitly permitted by your EHS office.[3]
-
-
Aqueous Solutions (Neutral pH):
-
While some non-hazardous aqueous solutions can be disposed of down the sanitary sewer, this requires explicit approval from your EHS department.[3][6]
-
If approved, flush with a large volume of water (at least 20 parts water to 1 part solution) to ensure dilution.[6]
-
If sewer disposal is not permitted, collect the liquid in a sealed, labeled, and chemically compatible waste container for EHS pickup.
-
Procedure for Hazardous this compound Waste:
If the waste is classified as hazardous due to its own properties or because it's mixed with other hazardous materials, stringent procedures must be followed.[7]
-
Segregate Waste: Do not mix incompatible waste streams. Keep solids, liquids, and sharps separate.
-
Use Approved Containers:
-
Liquids: Collect in a designated, leak-proof, and shatter-resistant hazardous waste container. The container must be chemically compatible with all components of the waste.
-
Solids: Collect in a durable, sealed container or a heavy-duty plastic bag specifically for solid hazardous waste.
-
Sharps: Any contaminated needles, syringes, or broken glass must be placed in a designated, puncture-resistant sharps container.[7]
-
-
Label Containers Clearly: All hazardous waste containers must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" and any other hazardous constituents.
-
The approximate concentration/volume of each component.
-
The associated hazards (e.g., "Toxic," "Flammable").
-
The date accumulation started.
-
-
Store Safely: Store the sealed waste containers in a designated satellite accumulation area until they are collected by the EHS department. Ensure secondary containment is used to prevent spills.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.
Data Presentation: Waste Management Summary
| Waste Type | Container | Labeling Requirements | Disposal Pathway | Key Considerations |
| Solid (Powder) | Sealed, labeled plastic bag or rigid container. | Chemical Name, Date, Hazard Class. | EHS Pickup (Hazardous) or Institutional Solid Lab Waste (Non-Hazardous). | Avoid generating dust. Handle in a fume hood. |
| Aqueous Solution | Leak-proof, compatible liquid waste container. | Chemical Name, All Components, Concentrations, Date, Hazard Class. | EHS Pickup (Hazardous) or EHS-approved sewer disposal (Non-Hazardous). | Check pH before considering sewer disposal. Never dispose of organic solvents down the drain. |
| Contaminated PPE | Labeled waste bag for solid waste. | "Contaminated PPE," Associated Chemical, Hazard Class. | Segregate as Hazardous or Non-Hazardous waste stream. | Do not mix with general trash. |
| Contaminated Sharps | Puncture-resistant sharps container. | "Hazardous Sharps," Biohazard or Chemical symbol as needed. | EHS Pickup. | Never recap needles. Do not overfill containers. |
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
- 1. Trastuzumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Trastuzumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Logistical Information for Handling IYPTNGYTR Acetate
For researchers, scientists, and drug development professionals, the proper handling of IYPTNGYTR acetate, a deamidation product of Trastuzumab used in metabolic monitoring, is critical for ensuring laboratory safety and data integrity.[1] This guide provides essential, immediate safety protocols, operational plans, and disposal procedures to minimize exposure and maintain a secure working environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling procedures.
| Procedure | Recommended Personal Protective Equipment |
| Receiving and Unpacking | Single pair of chemotherapy-tested nitrile gloves. |
| Weighing and Aliquoting (Dry Powder) | Double pairs of chemotherapy-tested nitrile gloves, disposable gown, safety glasses with side shields or face shield, and a fit-tested N95 respirator.[2] These operations should be conducted in a containment ventilated enclosure (CVE) or a Class II Biological Safety Cabinet (BSC).[2] |
| Handling of Solutions | Double pairs of chemotherapy-tested nitrile gloves, disposable gown, and safety glasses with side shields.[2] |
| Spill Cleanup | Two pairs of chemotherapy-tested nitrile gloves, disposable gown, safety glasses with side shields or face shield, and an appropriate respirator. |
| Disposal | Double pairs of chemotherapy-tested nitrile gloves, disposable gown, and safety glasses with side shields. |
Note on Glove Selection: While specific breakthrough times for this compound are not available, it is crucial to use gloves tested for use with chemotherapy drugs. Nitrile gloves are commonly recommended.[2] Always inspect gloves for any sign of damage before use and change them frequently.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial to minimize exposure risks.
1. Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon receipt.
-
Transport the unopened package to a designated handling area.
-
Wear a single pair of chemotherapy-tested gloves during unpacking.[2]
2. Preparation and Weighing:
-
All handling of powdered this compound should be performed within a CVE or a Class II BSC to prevent aerosolization.[2]
-
Wear the appropriate PPE as detailed in the table above.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
3. Dissolution:
-
Prepare solutions within a CVE or BSC.
-
Use a closed system to minimize spills and aerosols.
-
Wear double chemotherapy-tested gloves, a protective gown, and eye/face protection.[2]
4. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
Isolate the spill area.
-
Don the appropriate PPE, including a respirator, before cleaning the spill.[2]
-
Use a spill kit designed for hazardous drugs. Absorb liquids with an appropriate absorbent material and collect all contaminated materials in a designated hazardous waste container.[2]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Disposable PPE: All used gloves, gowns, and other disposable items should be placed in a designated hazardous waste container immediately after use.[2]
-
Contaminated Labware: Empty vials, pipette tips, and other contaminated labware should be disposed of in a designated hazardous waste container.[2]
-
Waste Containers: Ensure all hazardous waste containers are properly labeled and sealed.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
